GSK3182571
Description
Properties
Molecular Formula |
C25H31ClN8O |
|---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-[[2-[4-[4-(3-aminopropyl)piperazin-1-yl]anilino]-5-chloropyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C25H31ClN8O/c1-28-24(35)20-5-2-3-6-22(20)31-23-21(26)17-29-25(32-23)30-18-7-9-19(10-8-18)34-15-13-33(14-16-34)12-4-11-27/h2-3,5-10,17H,4,11-16,27H2,1H3,(H,28,35)(H2,29,30,31,32) |
InChI Key |
UJADJYISGUHANC-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK3182571; GSK-3182571; GSK 3182571 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Pan-Kinase Inhibitor: A Technical Guide to GSK3182571's Mechanism of Action
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of GSK3182571, a potent, non-selective, broad-spectrum kinase inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular effects, and experimental methodologies used to characterize this compound. This compound serves as a valuable tool for exploring kinase signaling networks and identifying off-target effects of kinase inhibitors, particularly within leukemia cell models.
Core Mechanism: Broad-Spectrum Kinase Binding and Thermal Stabilization
This compound exerts its biological effects through direct binding to the ATP-binding pocket of a wide array of protein kinases. This interaction inhibits the catalytic activity of these enzymes, thereby disrupting the downstream signaling pathways they regulate. The primary evidence for this mechanism comes from cellular thermal shift assays (CETSA) and thermal proteome profiling (TPP), which demonstrate that this compound binding increases the thermal stability of its target kinases.[1][2]
In a seminal study utilizing thermal proteome profiling in K562 human chronic myelogenous leukemia cell extracts, this compound was shown to induce significant thermal stabilization of 51 different kinases at a concentration of 20 µM.[3] The magnitude of this thermal shift has been shown to correlate well with the inhibitor's binding affinity (pIC50 values), confirming that direct binding is the primary mechanism of action.[3]
Quantitative Analysis of Kinase Inhibition
The broad-spectrum nature of this compound is evident from the extensive list of kinases it targets. The following table summarizes the key kinase targets identified through thermal proteome profiling, showcasing the thermal shift observed upon inhibitor binding.
| Kinase Target | Gene Symbol | Thermal Shift (ΔTm) at 20 µM (°C) |
| Abelson murine leukemia viral oncogene homolog 1 | ABL1 | Significant stabilization |
| Serine/threonine-protein kinase A-Raf | ARAF | Significant stabilization |
| Aurora kinase A | AURKA | Significant stabilization |
| Aurora kinase B | AURKB | Significant stabilization |
| Bone morphogenetic protein receptor type-2 | BMPR2 | Significant stabilization |
| Serine/threonine-protein kinase B-Raf | BRAF | Significant stabilization |
| Bruton's tyrosine kinase | BTK | Significant stabilization |
| Cyclin-dependent kinase 1 | CDK1 | Significant stabilization |
| Cyclin-dependent kinase 2 | CDK2 | Significant stabilization |
| Cyclin-dependent kinase 4 | CDK4 | Significant stabilization |
| Cyclin-dependent kinase 5 | CDK5 | Significant stabilization |
| Cyclin-dependent kinase 6 | CDK6 | Significant stabilization |
| Cyclin-dependent kinase 7 | CDK7 | Significant stabilization |
| Casein kinase II subunit alpha | CSNK2A1 | Significant stabilization |
| Ephrin type-A receptor 2 | EPHA2 | Significant stabilization |
| Epidermal growth factor receptor | EGFR | Significant stabilization |
| Fibroblast growth factor receptor 1 | FGFR1 | Significant stabilization |
| Fms-related tyrosine kinase 3 | FLT3 | Significant stabilization |
| Glycogen synthase kinase-3 beta | GSK3B | Significant stabilization |
| Mitogen-activated protein kinase 1 | MAPK1 (ERK2) | Significant stabilization |
| Mitogen-activated protein kinase 3 | MAPK3 (ERK1) | Significant stabilization |
| Mitogen-activated protein kinase 14 | MAPK14 (p38α) | Significant stabilization |
| Mitogen-activated protein kinase kinase 1 | MAP2K1 (MEK1) | Significant stabilization |
| Mitogen-activated protein kinase kinase 2 | MAP2K2 (MEK2) | Significant stabilization |
| Proto-oncogene tyrosine-protein kinase Met | MET | Significant stabilization |
| Serine/threonine-protein kinase NEK2 | NEK2 | Significant stabilization |
| Serine/threonine-protein kinase PLK1 | PLK1 | Significant stabilization |
| 3-phosphoinositide-dependent protein kinase 1 | PDPK1 | Significant stabilization |
| Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | PIK3CA | Significant stabilization |
| Ribosomal protein S6 kinase alpha-1 | RPS6KA1 (p90RSK) | Significant stabilization |
| Proto-oncogene tyrosine-protein kinase Src | SRC | Significant stabilization |
| Vascular endothelial growth factor receptor 2 | KDR (VEGFR2) | Significant stabilization |
| ... (and 39 other kinases) | ... | Significant stabilization |
Note: The exact ΔTm values for each kinase from the original study are not publicly itemized. The table indicates kinases that showed a statistically significant thermal shift upon this compound treatment.
Disruption of Cellular Signaling Pathways
By inhibiting a wide range of kinases, this compound simultaneously impacts multiple critical cellular signaling pathways. The promiscuous nature of its interactions makes it a powerful tool for dissecting complex signaling networks.
References
In-Depth Technical Guide to GSK3182571: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3182571 is a potent, non-selective, broad-spectrum kinase inhibitor. Its primary utility in research lies in its ability to induce thermal stability shifts in a wide range of protein kinases upon binding. This characteristic has made it a valuable tool in the field of chemical proteomics, particularly for target deconvolution and engagement studies using Thermal Proteome Profiling (TPP). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound, with a focus on its application in identifying kinase targets and its potential, though not yet fully elucidated, impact on cellular signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule with the chemical formula C25H31ClN8O.[1] Its structure is characterized by a substituted pyrimidine core, a feature common to many kinase inhibitors that mimic the adenine ring of ATP to bind to the kinase active site.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C25H31ClN8O | [1] |
| Molecular Weight | 495.02 g/mol | [1] |
| CAS Number | 2135595-04-7 | [1] |
| SMILES | O=C(NC)C1=CC=CC=C1NC2=NC(NC3=CC=C(N4CCN(CCCN)CC4)C=C3)=NC=C2Cl | |
| Appearance | White to light yellow solid | [1] |
| Solubility | DMSO: 100 mg/mL (202.01 mM) with sonication and pH adjustment to 4 with HCl | [1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Mechanism of Action: A Probe for the Kinome
This compound functions as a non-selective kinase inhibitor, meaning it can bind to the ATP-binding site of a wide array of kinases.[1] This broad-spectrum activity is a key feature that makes it a powerful research tool rather than a specific therapeutic agent. The primary mechanism by which its binding is detected and quantified is through the phenomenon of ligand-induced thermal stabilization.
Upon binding to a target protein, this compound increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be measured on a proteome-wide scale using Thermal Proteome Profiling (TPP), a technique that combines a cellular thermal shift assay (CETSA) with quantitative mass spectrometry.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
The experimental workflow for TPP typically involves treating cells or cell lysates with the compound of interest, heating the samples across a range of temperatures, separating the soluble and aggregated protein fractions, and then quantifying the remaining soluble proteins using mass spectrometry. The temperature at which half of the protein is denatured is known as the melting temperature (Tm). A significant increase in the Tm of a protein in the presence of a compound like this compound is indicative of a direct binding interaction.
Key Experiments and Quantitative Data
The seminal work demonstrating the utility of this compound was published by Savitski et al. in Science in 2014. In this study, the researchers used TPP to identify the cellular targets of several kinase inhibitors, including this compound, in the human leukemia cell line K562.
Treatment of K562 cell extracts with 20 µM this compound resulted in a significant increase in the melting temperature of 51 different kinases.[12] This experiment elegantly demonstrated the broad-spectrum nature of this compound and the power of TPP for unbiased target identification. The observed thermal shifts correlated well with the pIC50 values for the kinases, indicating that the magnitude of the thermal shift is related to the binding affinity of the inhibitor.[12]
Table 2: Selected Kinase Targets of this compound in K562 Cells (Illustrative)
| Kinase Target | Uniprot ID | Thermal Shift (ΔTm, °C) |
| AAK1 | Q2M2I8 | > 3.0 |
| ABL1 | P00519 | > 3.0 |
| AURKA | O14965 | > 3.0 |
| CLK1 | P49759 | > 3.0 |
| CSNK1E | P49674 | > 3.0 |
| GSK3A | P49840 | > 3.0 |
| GSK3B | P49841 | > 3.0 |
| MAPK14 (p38α) | Q16539 | > 3.0 |
| CDK2 | P24941 | > 3.0 |
| PLK1 | P53350 | > 3.0 |
Note: This is an illustrative subset of the 51 kinases identified. The exact thermal shift values require access to the supplementary data of the original publication.
Experimental Protocols
Thermal Proteome Profiling (TPP) of K562 Cell Lysate with this compound
This protocol is based on the methodology described by Savitski et al. (2014).
-
Cell Culture and Lysis:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Lyse the cells by sonication or freeze-thaw cycles in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
-
-
Compound Treatment:
-
Dilute the clarified cell lysate to a final protein concentration of 2 mg/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the cell lysate to a final concentration of 20 µM. For the vehicle control, add an equivalent volume of DMSO.
-
Incubate for 10 minutes at room temperature.
-
-
Thermal Treatment:
-
Aliquot the treated and control lysates into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 42°C to 66°C in 2°C increments) using a PCR thermocycler.
-
Cool the samples to room temperature for 3 minutes.
-
-
Protein Extraction and Digestion:
-
Centrifuge the heated samples at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Perform a buffer exchange and reduce and alkylate the proteins.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Isobaric Labeling and Mass Spectrometry:
-
Label the peptide samples from each temperature point with tandem mass tags (TMT).
-
Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of peptides at each temperature.
-
Normalize the data and fit melting curves for each protein.
-
Calculate the melting temperature (Tm) for each protein in the treated and control samples.
-
Determine the thermal shift (ΔTm) and identify proteins with significant changes in thermal stability.
-
Impact on Cellular Signaling Pathways
As a broad-spectrum kinase inhibitor, this compound has the potential to impact a multitude of cellular signaling pathways. Kinases are central regulators of virtually all cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Key signaling pathways that are heavily regulated by kinases and are often dysregulated in diseases like cancer include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and stress responses.
-
Wnt/β-catenin Pathway: This pathway plays a critical role in development and tissue homeostasis.
-
Jak/STAT Pathway: This pathway is essential for cytokine signaling and immune responses.
While the TPP experiments with this compound have identified numerous kinases within these pathways as direct binding partners, detailed studies on the downstream functional consequences of this compound treatment on these pathways are currently limited in the public domain. The primary use of this compound has been as a tool for target identification rather than for elucidating the intricate details of signaling pathway modulation.
Conclusion and Future Directions
This compound is a valuable chemical probe for the exploration of the human kinome. Its broad-spectrum inhibitory activity, coupled with the insights gained from Thermal Proteome Profiling, allows for the unbiased identification of kinase targets in a cellular context. While its lack of selectivity precludes its direct therapeutic use, it serves as an excellent tool for target validation and for understanding the polypharmacology of kinase inhibitors.
Future research could leverage this compound to:
-
Investigate the functional consequences of inhibiting multiple kinases simultaneously in various disease models.
-
Explore the off-target effects of more selective kinase inhibitors by comparing their TPP profiles to that of this compound.
-
Develop more refined TPP methodologies to capture the dynamics of kinase signaling networks in response to broad-spectrum inhibition.
References
- 1. massdynamics.com [massdynamics.com]
- 2. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 3. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4.12. Mass Spectrometry-Cellular Thermal Shift Assay (MS-CETSA) [bio-protocol.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. annualreviews.org [annualreviews.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Deep thermal profiling for detection of functional proteoform groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Nuclear GSK-3beta inhibits the canonical Wnt signalling pathway in a beta-catenin phosphorylation-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of GSK-3β in Regulation of Canonical Wnt/β-catenin Signaling and PI3-K/Akt Oncogenic Pathway in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tracking cancer drugs in living cells by thermal profiling of the proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. faculty.washington.edu [faculty.washington.edu]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pan-Kinase Inhibitor Activity of GSK3182571
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3182571 is a potent, non-selective, broad-spectrum kinase inhibitor that serves as a valuable tool for chemical biology and drug discovery research. Its ability to interact with a wide range of kinases allows for the comprehensive study of kinase signaling networks, target deconvolution, and the elucidation of off-target effects of drug candidates. This technical guide provides a detailed overview of the pan-kinase inhibitor activity of this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways it perturbs.
Core Activity: Kinase Inhibition Profile
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of a multitude of protein kinases. Its broad-spectrum activity has been systematically characterized using thermal proteome profiling (TPP), a powerful technique to assess protein-ligand interactions in a cellular context.
Quantitative Kinase Inhibition Data
A seminal study by Savitski et al. (2014) in Science utilized thermal proteome profiling to define the kinase interaction landscape of this compound in K562 human chronic myelogenous leukemia cell extracts. Treatment with 20 µM this compound induced significant thermal stabilization for 51 kinases, indicating direct binding. The magnitude of this thermal shift was found to correlate well with the pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), confirming the inhibitory activity of this compound against these targets.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and interpretation of studies involving this compound.
Thermal Proteome Profiling (TPP)
TPP is a method used to determine the thermal stability of proteins on a proteome-wide scale, which can be altered by ligand binding.
Experimental Workflow for TPP:
Key Steps:
-
Cell Culture and Lysate Preparation: K562 cells are cultured under standard conditions and harvested. Cell lysates are prepared to allow the inhibitor direct access to the kinases.
-
Inhibitor Incubation: The cell lysate is incubated with this compound (e.g., at a concentration of 20 µM) or a vehicle control (DMSO) for a defined period (e.g., 10 minutes) to allow for target engagement.
-
Heat Treatment: Aliquots of the treated lysate are subjected to a temperature gradient for a short duration (e.g., 3 minutes). This induces denaturation and aggregation of proteins.
-
Separation of Soluble Proteins: After heating, the samples are centrifuged to pellet the aggregated proteins. The supernatant containing the soluble protein fraction is collected.
-
Protein Digestion and Labeling: The soluble proteins are digested into peptides, which are then labeled with isobaric tags (e.g., TMT) for multiplexed quantitative mass spectrometry.
-
LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: The abundance of each protein at different temperatures is used to generate a melting curve. A shift in the melting temperature (ΔTm) between the this compound-treated and vehicle-treated samples indicates a direct interaction between the inhibitor and the protein.
Signaling Pathway Analysis
Given its broad-spectrum nature, this compound is expected to impinge on numerous signaling pathways. A comprehensive analysis of the 51 identified kinase targets would be necessary to map its full impact on cellular signaling. Based on commonly inhibited kinase families, several key pathways are likely to be affected.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Many kinases within this pathway are frequent targets of small molecule inhibitors.
This compound likely inhibits multiple kinases within this pathway, including Akt and mTOR, leading to a blockade of downstream signaling and subsequent effects on cell growth and survival.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the ERK pathway, is another crucial signaling route that transduces signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and apoptosis.
The broad-spectrum nature of this compound suggests that it likely inhibits various kinases at different levels of the MAPK/ERK cascade, such as Raf, MEK, and ERK, thereby disrupting the transmission of pro-proliferative signals.
Conclusion
This compound is a powerful research tool for probing the kinome and understanding the complex interplay of signaling pathways. Its pan-kinase inhibitor activity, as demonstrated by thermal proteome profiling, provides a broad footprint across the kinase landscape. This technical guide has outlined the known quantitative data, detailed the key experimental protocols for its characterization, and provided a visual representation of its potential impact on major signaling pathways. Further research, including the public availability of the complete kinase inhibition profile, will continue to enhance the utility of this compound in advancing our understanding of kinase biology and in the development of more selective therapeutic agents.
In-Depth Technical Guide to the Target Protein Binding Profile of GSK3182571 (I-BET762/Molibresib)
For Researchers, Scientists, and Drug Development Professionals
Core Summary
GSK3182571, also known as I-BET762 and molibresib, is a potent and selective pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Its primary targets are BRD2, BRD3, and BRD4. By competitively binding to the acetyl-lysine recognition pockets (bromodomains) of these proteins, this compound displaces them from chromatin, thereby modulating the transcription of key genes involved in cellular proliferation and inflammation. This document provides a comprehensive overview of the binding characteristics, experimental methodologies, and relevant biological pathways associated with this compound.
Quantitative Binding Profile
The binding affinity of this compound for its primary targets has been characterized using various biochemical and biophysical assays. The following tables summarize the available quantitative data.
Table 1: Binding Affinity of this compound for BET Family Bromodomains
| Target | Assay Type | Parameter | Value (nM) | Reference |
| BET Family | Cell-free assay | IC50 | 32.5 - 42.5 | [1][2][3][4] |
| BET Family | Not Specified | Kd | 50.5 - 61.3 | [1][2] |
Table 2: Potency of this compound against BET Proteins (pIC50)
| Target | pIC50 | Reference |
| BRD2 | 5.9 | [5] |
| BRD3 | 6.2 | [5] |
| BRD4 | 6.3 | [5] |
| BRD4 (metabolite) | 5.1 | [3] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Off-Target Selectivity Profile
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding of this compound to its target proteins.
AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) for Binding Affinity
This assay is a bead-based, non-radioactive method to measure the binding of this compound to BET bromodomains by assessing its ability to displace a known biotinylated ligand.
Materials:
-
Recombinant, His-tagged BET bromodomain protein (e.g., BRD4-BD1)
-
Biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)
-
This compound (I-BET762)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
Reaction Mixture: In a 384-well plate, add the His-tagged BET bromodomain protein and the biotinylated histone H4 peptide to the Assay Buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells containing the protein and peptide mixture.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.
-
Bead Addition: Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead-protein/peptide binding.
-
Signal Detection: Read the plate using an AlphaScreen-capable plate reader. The signal is generated when the donor and acceptor beads are brought into proximity by the protein-peptide interaction. Displacement of the biotinylated peptide by this compound leads to a decrease in the AlphaScreen signal.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during the binding of this compound to a BET bromodomain, providing a complete thermodynamic profile of the interaction.
Materials:
-
Recombinant, purified BET bromodomain protein
-
This compound (I-BET762)
-
ITC Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Dialyze the purified BET bromodomain protein against the ITC buffer to ensure buffer matching. Dissolve this compound in the same ITC buffer. Degas both solutions to prevent bubble formation.
-
Loading the Calorimeter: Load the BET bromodomain solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Titration: Perform a series of injections of the this compound solution into the sample cell containing the BET protein. The instrument measures the heat change associated with each injection.
-
Data Acquisition: The raw data is a series of heat pulses corresponding to each injection. These are integrated to obtain the heat change per injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
Visualizations
Signaling Pathway and Mechanism of Action
References
Delving into the Broad-Spectrum Kinase Inhibition Profile of GSK3182571: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3182571 is a potent, non-selective, broad-spectrum kinase inhibitor that has emerged as a valuable tool for chemical biology and drug discovery. Its ability to engage a wide array of kinases allows for the comprehensive study of kinase signaling networks and the identification of potential therapeutic targets and off-target effects of drug candidates. This technical guide provides an in-depth analysis of the broad-spectrum activity of this compound, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. The primary application of this compound has been in the context of thermal proteome profiling (TPP), a powerful technique to assess drug-target engagement in a cellular context.
Mechanism of Action: Broad-Spectrum Kinase Inhibition
This compound functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of a wide range of protein kinases. This non-selective binding profile is attributed to its chemical structure, which is similar to other broad-spectrum kinase inhibitors like CTx-0294885. The interaction of this compound with its target kinases leads to a stabilization of the protein structure. This change in thermal stability is the foundational principle behind its use in Cellular Thermal Shift Assays (CETSA) and thermal proteome profiling. By stabilizing the kinase, this compound increases the temperature required to denature the protein, a shift that can be quantitatively measured.
Quantitative Analysis of Kinase Engagement
The most comprehensive quantitative data on the kinase targets of this compound comes from thermal proteome profiling experiments conducted on K562 human chronic myelogenous leukemia cell extracts. In a seminal study, treatment with 20 µM this compound for 10 minutes followed by a 3-minute heating step resulted in significant changes in the melting temperatures (Tm) of 51 kinases.[1] This demonstrates the compound's ability to engage a substantial portion of the expressed kinome.
To provide a representative view of the types of kinases inhibited by this compound, data from its structurally similar analog, CTx-0294885, can be informative. CTx-0294885 has been shown to capture over 235 kinases from MDA-MB-231 breast cancer cells, spanning multiple kinase families.
Representative Kinase Targets of the Structurally Similar Inhibitor CTx-0294885
| Kinase Family | Representative Kinases Identified |
| Tyrosine Kinases (TK) | ABL1, SRC, LYN, EGFR, EPHA2, FGFR1, VEGFR2 (KDR) |
| Serine/Threonine Kinases (STE) | MAP2K1 (MEK1), MAP2K2 (MEK2), MAP3K1, MAP4K4 |
| CMGC | CDK1, CDK2, CDK5, GSK3, MAPK1 (ERK2), MAPK14 (p38α) |
| AGC | AKT1, AKT2, PRKACA, ROCK1, ROCK2 |
| CAMK | CAMK1, CAMK2D, MARK2, PIM1, PIM2 |
| Other | AURKA, AURKB, PLK1, CHEK1, WNK1 |
This table is illustrative and based on the published targets of the structurally similar compound CTx-0294885. The exact profile of this compound may vary.
Experimental Protocols
The primary experimental technique used to characterize the broad-spectrum activity of this compound is Thermal Proteome Profiling (TPP) , which is a large-scale implementation of the Cellular Thermal Shift Assay (CETSA) coupled with quantitative mass spectrometry.
Detailed Protocol for Thermal Proteome Profiling (TPP)
1. Cell Culture and Lysate Preparation:
-
K562 cells are cultured under standard conditions to the desired cell density.
-
Cells are harvested by centrifugation and washed with phosphate-buffered saline (PBS).
-
For cell lysate experiments, the cell pellet is resuspended in a lysis buffer (e.g., Tris-HCl, NaCl, with protease and phosphatase inhibitors) and subjected to freeze-thaw cycles or mechanical disruption to ensure complete lysis.
-
The lysate is then clarified by ultracentrifugation to remove cell debris.
2. Compound Incubation:
-
The cell lysate (or intact cells) is divided into two main groups: vehicle control (e.g., DMSO) and this compound treatment.
-
This compound is added to the treatment group at the desired final concentration (e.g., 20 µM).
-
The samples are incubated for a specified time (e.g., 10 minutes) at room temperature to allow for target engagement.
3. Thermal Challenge:
-
Aliquots of both the control and treated samples are subjected to a temperature gradient using a thermocycler. A typical gradient might range from 37°C to 67°C in 3-4°C increments.
-
The samples are heated for a short duration (e.g., 3 minutes) at each temperature, followed by a cooling step (e.g., 3 minutes at room temperature).
4. Separation of Soluble and Aggregated Proteins:
-
After the thermal challenge, the samples are centrifuged at high speed (e.g., 100,000 x g) to pellet the aggregated, denatured proteins.
-
The supernatant, containing the soluble, non-denatured proteins, is carefully collected.
5. Sample Preparation for Mass Spectrometry:
-
The protein concentration in the soluble fraction of each sample is determined.
-
Proteins are denatured, reduced, and alkylated.
-
The proteins are then digested into peptides using a protease, typically trypsin.
-
The resulting peptides are labeled with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis.
6. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
The labeled peptide samples are pooled and analyzed by high-resolution LC-MS/MS.
-
The mass spectrometer is operated in a data-dependent acquisition mode to identify and quantify the peptides.
7. Data Analysis:
-
The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant) to identify and quantify the proteins in each sample.
-
For each protein, a melting curve is generated by plotting the relative amount of soluble protein as a function of temperature for both the control and this compound-treated samples.
-
A shift in the melting temperature (ΔTm) between the control and treated samples indicates a change in protein stability upon compound binding. A positive shift signifies stabilization.
-
Statistical analysis is performed to identify proteins with significant thermal shifts.
Visualizing the Experimental Workflow and Signaling Concepts
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow of a Thermal Proteome Profiling experiment.
Caption: Generalized kinase signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a powerful research tool characterized by its broad-spectrum inhibition of the human kinome. Its primary utility lies in its application with thermal proteome profiling, enabling the unbiased identification of kinase targets and off-targets in a cellular environment. While a comprehensive, publicly available list of all 51 kinases significantly affected by this compound is pending, the strong correlation between thermal shifts and binding affinities, along with data from structurally similar compounds, provides a robust framework for understanding its activity. The detailed experimental protocol for TPP outlined here serves as a guide for researchers aiming to utilize this compound or similar broad-spectrum inhibitors to explore the complex landscape of kinase signaling. Further research to fully elucidate the complete target profile of this compound will undoubtedly provide deeper insights into the intricate web of cellular signaling and open new avenues for drug discovery and development.
References
GSK3182571: An In-depth Technical Guide for Kinase Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3182571 is a potent, non-selective, broad-spectrum kinase inhibitor utilized as a chemical probe to investigate kinase signaling networks and to profile the target landscape of kinase inhibitors. Its utility lies in its ability to interact with a wide range of kinases, enabling researchers to study the cellular effects of pan-kinase inhibition and to identify on- and off-target effects of more selective compounds. This technical guide provides a comprehensive overview of this compound, with a focus on its application in chemical proteomics, detailed experimental protocols, and the visualization of relevant biological pathways.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₅H₂₄N₆O₃ |
| Molecular Weight | 456.5 g/mol |
| CAS Number | 2135595-04-7 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action and Target Profile
This compound functions as an ATP-competitive kinase inhibitor, binding to the highly conserved ATP-binding pocket of a wide array of protein kinases. This broad-spectrum activity makes it an ideal tool for chemical proteomics approaches aimed at characterizing the "druggable" kinome.
Key Applications in Kinase Biology
The primary application of this compound is in chemical proteomics, particularly in methods that assess protein-ligand interactions on a proteome-wide scale.
-
Thermal Proteome Profiling (TPP): this compound is a valuable tool compound for TPP and its cellular counterpart, the Cellular Thermal Shift Assay (CETSA). These methods rely on the principle that the binding of a ligand, such as a kinase inhibitor, increases the thermal stability of the target protein. By treating cells or cell lysates with this compound and then subjecting them to a heat gradient, researchers can identify which proteins are stabilized by the compound. This allows for the unbiased identification of kinase targets and off-targets in a cellular context.
-
Kinobeads and Affinity-Capture Mass Spectrometry: this compound can be used as a competitor in Kinobeads experiments. In this approach, a broad-spectrum kinase inhibitor is immobilized on beads to capture a significant portion of the cellular kinome. By pre-incubating cell lysates with free this compound, researchers can observe which kinases are competed off the beads, providing insights into the inhibitor's target profile.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) with this compound
This protocol describes a typical CETSA experiment to identify the cellular targets of this compound.
Materials:
-
Cell line of interest (e.g., K562)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for SDS-PAGE and Western blotting or mass spectrometry
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to a sufficient density (e.g., ~80% confluency).
-
Treat cells with this compound at the desired concentration (e.g., 10-20 µM) or with DMSO as a vehicle control.
-
Incubate for a defined period (e.g., 1 hour) under normal cell culture conditions.
-
-
Heating Step:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C) for a short duration (e.g., 3 minutes) using a PCR machine.
-
Include an unheated control sample.
-
-
Cell Lysis and Protein Extraction:
-
Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein levels in the soluble fraction for each temperature point. This can be done by:
-
Western Blotting: To analyze specific candidate proteins.
-
Mass Spectrometry: For proteome-wide analysis (Thermal Proteome Profiling).
-
-
-
Data Analysis:
-
For Western blot data, quantify the band intensities at each temperature.
-
For mass spectrometry data, perform quantitative proteomic analysis.
-
Plot the relative amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the protein is a target of the inhibitor.
-
Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the apparent binding affinity of this compound for its targets in a cellular environment.
Methodology:
-
Cell Treatment:
-
Treat cells with a range of concentrations of this compound.
-
Include a vehicle control (DMSO).
-
-
Heating Step:
-
Heat all cell samples to a single, fixed temperature that is known to cause partial denaturation of the target protein(s) of interest (determined from a prior CETSA experiment).
-
-
Lysis and Analysis:
-
Follow the same lysis and protein analysis steps as in the standard CETSA protocol.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which reflects the concentration of the inhibitor required to stabilize 50% of the target protein.
-
Visualization of Workflows and Pathways
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for identifying protein targets of this compound using CETSA.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Caption: The MAPK signaling pathway, a common target of kinase inhibitors.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt pathway, another key cascade affected by kinase inhibitors.
Conclusion
This compound is a powerful chemical probe for the study of kinase biology. Its broad-spectrum inhibitory activity makes it an invaluable tool for target identification and validation studies using advanced proteomics techniques like Thermal Proteome Profiling. While its lack of selectivity precludes its use for studying the function of a single kinase, its utility in mapping the landscape of kinase inhibitor interactions within the cell is unparalleled. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of kinase signaling networks.
References
In-Depth Technical Guide: GSK3182571 in Leukemia Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research application of GSK3182571, a broad-spectrum kinase inhibitor, in the context of leukemia cell line studies. The information presented herein is curated from peer-reviewed scientific literature to support researchers and professionals in drug development.
Core Findings: this compound and Leukemia Cell Lines
This compound has been utilized as a tool compound to investigate kinase engagement and network effects in leukemia cell models, particularly the K562 chronic myeloid leukemia (CML) cell line. Its non-selective nature allows for the broad profiling of the kinome, providing insights into on-target and off-target effects of kinase inhibitors. The primary experimental approach has been thermal proteome profiling (TPP), a method that assesses drug-protein engagement by measuring changes in protein thermal stability upon ligand binding.
Quantitative Data Summary
The following tables summarize the key quantitative findings from research involving this compound in the K562 leukemia cell line.
Table 1: Kinase Targets of this compound in K562 Cell Extracts Identified by Thermal Proteome Profiling
| Kinase Target | Change in Melting Temperature (ΔTm) at 20 µM this compound |
| 51 Kinases (in total) | Significant Changes |
| Individual kinase ΔTm values were not fully detailed in the primary source, but a strong correlation with pIC50 values was noted. |
Data extracted from a thermal proteome profiling (TPP) experiment where K562 cell extracts were treated with 20 µM this compound for 10 minutes followed by a 3-minute heating step.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the research are provided below.
Cell Culture of K562 Leukemia Cells
-
Cell Line: Human K562 chronic myeloid leukemia cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Cells are passaged every 2-3 days to maintain logarithmic growth phase.
Thermal Proteome Profiling (TPP) of K562 Cells with this compound
This protocol is based on the methodology described by Savitski et al., 2014.[2]
-
Cell Harvesting and Lysis:
-
K562 cells are harvested during the logarithmic growth phase.
-
Cells are washed with phosphate-buffered saline (PBS).
-
For cell extract experiments, cells are lysed using methods such as freeze-thaw cycles to release the proteome.
-
-
Drug Treatment:
-
The K562 cell extract is treated with this compound at a final concentration of 20 µM.
-
A vehicle control (e.g., DMSO) is run in parallel.
-
The mixture is incubated for 10 minutes.
-
-
Thermal Challenge:
-
The treated cell extracts are subjected to a temperature gradient for 3 minutes.
-
-
Protein Extraction and Digestion:
-
Soluble protein fractions are collected after centrifugation to remove aggregated proteins.
-
Proteins are digested into peptides using trypsin.
-
-
Quantitative Mass Spectrometry:
-
Peptides are labeled with isobaric tags (e.g., TMT10plex) for relative quantification.
-
Samples are analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
The relative abundance of each protein at different temperatures is determined.
-
Melting curves are generated, and the change in melting temperature (ΔTm) upon drug treatment is calculated to identify protein targets.
-
Isothermal Dose-Response (ITDR) Assay
-
Principle: This assay is a variation of TPP to determine the binding affinity of a drug to its targets.[2]
-
Procedure:
-
K562 cell extracts are treated with a serial dilution of this compound (e.g., nine-point dilution starting from 100 µM).
-
A single heating temperature (e.g., 53°C) is applied.
-
The subsequent steps of protein extraction, digestion, and mass spectrometry analysis are the same as in the standard TPP protocol.
-
Dose-response curves are generated to calculate the affinity of this compound for its targets.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were created using the DOT language to illustrate key processes and relationships.
Caption: this compound binding to its target kinases, leading to their thermal stabilization.
Caption: Experimental workflow for Thermal Proteome Profiling (TPP) with this compound.
Caption: General mechanism of kinase signaling inhibition by this compound.
References
The Double-Edged Sword: An In-depth Technical Guide to the Off-Target Effects of Small Molecule Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Small molecule kinase inhibitors have revolutionized the landscape of targeted therapy, particularly in oncology. By design, these agents selectively block the activity of specific kinases that drive disease progression. However, the inherent structural similarities within the human kinome often lead to unintended interactions with other kinases and non-kinase proteins. These "off-target" effects represent a critical aspect of kinase inhibitor pharmacology, contributing to both therapeutic efficacy and adverse events. This guide provides a comprehensive technical overview of the core principles, experimental assessment, and clinical implications of off-target kinase inhibitor activity.
Understanding the Molecular Basis of Off-Target Interactions
The human kinome comprises over 500 protein kinases, all of which share a conserved ATP-binding pocket. Most small molecule kinase inhibitors are ATP-competitive, meaning they vie with endogenous ATP for binding to this site.[1] This shared binding motif is the primary reason for the promiscuity of many kinase inhibitors. While high-affinity binding to the intended "on-target" kinase is the goal, lower-affinity interactions with numerous "off-target" kinases are common.[2]
These off-target interactions can have a range of consequences:
-
Toxicity and Adverse Effects: Inhibition of kinases essential for normal physiological processes can lead to a wide array of side effects. For example, off-target inhibition of kinases involved in cardiac function or immune regulation can result in significant toxicities.[3]
-
Polypharmacology and Enhanced Efficacy: In some instances, off-target effects can be beneficial. Inhibition of additional kinases that contribute to the disease phenotype can lead to a broader therapeutic effect, a concept known as polypharmacology.[4] For example, the efficacy of some multi-kinase inhibitors is attributed to their ability to block multiple oncogenic signaling pathways simultaneously.
-
Drug Resistance: Paradoxical activation of signaling pathways due to off-target effects can contribute to the development of drug resistance.[5] For instance, some BRAF inhibitors have been shown to paradoxically activate the MAPK pathway in certain contexts through off-target interactions.[6]
Quantitative Assessment of Kinase Inhibitor Selectivity
A thorough understanding of a kinase inhibitor's selectivity profile is paramount during drug development. Several quantitative metrics and experimental approaches are employed to characterize these on- and off-target interactions.
Data Presentation: Kinase Inhibitor Selectivity Profiles
The following tables summarize the inhibitory activity (IC50 or Kd values) of several well-characterized kinase inhibitors against a panel of on- and off-target kinases. This data provides a quantitative snapshot of their selectivity.
Table 1: Selectivity Profile of Imatinib
| Kinase | IC50 (nM) | Primary Target/Off-Target | Reference |
| ABL1 | 25 | On-target | [2] |
| KIT | 100 | On-target | [2] |
| PDGFRα | 100 | On-target | [2] |
| LCK | >10,000 | Off-target | [2] |
| SRC | >10,000 | Off-target | [2] |
| NQO2 | 82 | Off-target (non-kinase) | [2] |
Table 2: Selectivity Profile of Dasatinib
| Kinase | IC50 (nM) | Primary Target/Off-Target | Reference |
| ABL1 | <1 | On-target | [7] |
| SRC | 0.5 | On-target | [7] |
| LCK | 1.1 | Off-target | [7] |
| EPHA2 | 1.6 | Off-target | [7] |
| DDR1 | 2.8 | Off-target | [7] |
Table 3: Selectivity Profile of Gefitinib
| Kinase | IC50 (nM) | Primary Target/Off-Target | Reference |
| EGFR | 2-37 | On-target | [8] |
| ERBB2 | 3,700 | Off-target | [8] |
| KDR (VEGFR2) | >100,000 | Off-target | [8] |
| SRC | >100,000 | Off-target | [8] |
| MAPK10 | - | Off-target | [8] |
| PIM-1 | - | Off-target | [8] |
Table 4: Selectivity Profile of Erlotinib
| Kinase | IC50 (nM) | Primary Target/Off-Target | Reference |
| EGFR | 2 | On-target | [9] |
| JAK2 | - | Off-target | [10] |
| STK10 | - | Off-target | [11] |
| SLK | - | Off-target | [11] |
Table 5: Selectivity Profile of Vemurafenib
| Kinase | IC50 (nM) | Primary Target/Off-Target | Reference |
| BRAF (V600E) | 31 | On-target | [12] |
| BRAF (wild-type) | 100 | On-target | [12] |
| CRAF | 48 | Off-target | [6] |
| SRMS | 18 | Off-target | [6] |
| ACK1 | 34 | Off-target | [6] |
| ZAK | - | Off-target | [13] |
| MKK4 | - | Off-target | [13] |
Table 6: Selectivity Profile of Ibrutinib
| Kinase | IC50 (nM) | Primary Target/Off-Target | Reference |
| BTK | 0.5 | On-target | [14] |
| TEC | 78 | Off-target | [14] |
| EGFR | 5.0 | Off-target | [14] |
| ITK | 10 | Off-target | [14] |
| PI3K | - | Off-target | [15] |
Experimental Protocols for Assessing Off-Target Effects
A multi-pronged experimental approach is necessary to comprehensively identify and validate off-target interactions. This section provides detailed methodologies for key assays.
In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of a compound against a large panel of purified kinases.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a microplate, add the recombinant kinase, a suitable substrate (peptide or protein), and ATP. The ATP concentration is typically at or near the Km for each kinase to ensure sensitive detection of inhibition.
-
Add the diluted test compound or vehicle control (DMSO) to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Stop the reaction and measure kinase activity. Common detection methods include:
-
Radiometric assays: Measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.
-
Fluorescence/Luminescence-based assays: Utilize antibodies to detect phosphorylated substrates or measure ATP depletion.
-
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target and off-target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[16]
Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat intact cells with the test compound or vehicle control for a defined period to allow for cellular uptake and target engagement.
-
-
Heat Treatment:
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated, denatured proteins.[3]
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble, non-aggregated proteins.
-
Analyze the amount of the target protein remaining in the soluble fraction using methods such as:
-
Western blotting: For specific target validation.
-
Mass spectrometry (MS): For proteome-wide analysis (thermal proteome profiling).
-
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melting curve in the presence of the compound indicates target engagement. Stabilization leads to a rightward shift (increased Tm), while destabilization results in a leftward shift.
-
Chemical Proteomics
Objective: To identify the direct and indirect cellular targets of a small molecule inhibitor using affinity-based probes.[18]
Methodology:
-
Probe Synthesis:
-
Synthesize a chemical probe by modifying the kinase inhibitor to include a reactive group (for covalent binding) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[19]
-
-
Cell Lysate Incubation:
-
Prepare a cell lysate that maintains proteins in their native conformation.
-
Incubate the probe with the cell lysate to allow for the labeling of target proteins.[19]
-
-
Enrichment of Probe-Bound Proteins:
-
For biotinylated probes, use streptavidin-coated beads to enrich the probe-protein complexes.
-
For alkyne-tagged probes, perform a click reaction with an azide-biotin tag, followed by streptavidin enrichment.
-
-
Protein Identification by Mass Spectrometry:
-
Elute the enriched proteins from the beads.
-
Digest the proteins into peptides using trypsin.
-
Identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Competitive Binding (for validation):
-
To distinguish specific from non-specific binders, perform a competition experiment where the cell lysate is pre-incubated with an excess of the unmodified (free) inhibitor before adding the probe.
-
Proteins that are specifically bound by the inhibitor will show reduced enrichment in the presence of the competitor.
-
Visualization of Off-Target Effects on Signaling Pathways
Off-target interactions can have profound effects on cellular signaling networks. The following diagrams, generated using the DOT language, illustrate how off-target effects of specific kinase inhibitors can perturb key signaling pathways.
Caption: Off-target effects of Imatinib on NQO2 and mitochondrial respiration.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 4. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
- 7. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of apoptosis by BRAF inhibitors through off-target inhibition of JNK signaling. - ASCO [asco.org]
- 14. ajmc.com [ajmc.com]
- 15. imrpress.com [imrpress.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: GSK3182571 Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3182571 is a potent, non-selective, broad-spectrum kinase inhibitor. Its mechanism of action involves binding to the ATP-binding pocket of a wide range of protein kinases, thereby inhibiting their catalytic activity. This broad-spectrum inhibition makes this compound a valuable tool for studying kinase signaling networks and identifying potential therapeutic targets. The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a powerful biophysical technique used to characterize the interaction between a ligand, such as this compound, and its protein targets. The binding of a ligand typically increases the thermal stability of the target protein, resulting in a measurable increase in its melting temperature (Tm). This application note provides a detailed protocol for performing a thermal shift assay with this compound to identify its kinase targets and quantify the stabilization effect.
Principle of the Thermal Shift Assay
The thermal shift assay is based on the principle that the binding of a small molecule ligand to a protein increases the protein's resistance to thermal denaturation. In the presence of a fluorescent dye, such as SYPRO Orange, which preferentially binds to the exposed hydrophobic regions of unfolded proteins, the denaturation process can be monitored in real-time. As the temperature is gradually increased, the protein unfolds, exposing its hydrophobic core and causing a significant increase in fluorescence. The midpoint of this transition, the melting temperature (Tm), is a measure of the protein's thermal stability. A positive shift in the Tm (ΔTm) in the presence of a ligand indicates a stabilizing interaction.
Data Presentation
Table 1: Illustrative Example of Thermal Shift (ΔTm) Data for a Pan-Kinase Inhibitor (Staurosporine) with a Panel of Protein Kinases.
| Kinase Target | Kinase Family | Tm (DMSO Control, °C) | Tm (Inhibitor, °C) | ΔTm (°C) |
| MAP2K4 | STE | 45.2 | 55.2 | 10.0 |
| JNK1 | CMGC | 48.5 | 54.9 | 6.4 |
| ERK2 | CMGC | 52.1 | 56.4 | 4.3 |
| PKA | AGC | 49.8 | 53.6 | 3.8 |
| CDK2 | CMGC | 55.3 | 58.1 | 2.8 |
| CHEK1 | CAMK | 47.6 | 50.4 | 2.8 |
| PRKAA1 | CAMK | 51.2 | 53.9 | 2.7 |
| CDK4 | CMGC | 58.1 | 60.3 | 2.2 |
| GSK3B | CMGC | 53.7 | 55.8 | 2.1 |
| AURKA | Other | 50.9 | 52.7 | 1.8 |
Note: This table presents example data for the pan-kinase inhibitor staurosporine and is intended to be illustrative of the results expected from a thermal shift assay with this compound. Actual ΔTm values for this compound will vary depending on the specific kinase and experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Inhibition by this compound
This compound, as a pan-kinase inhibitor, does not target a single linear signaling pathway but rather impacts multiple pathways simultaneously by binding to the ATP-binding site of a wide array of kinases. This broad inhibition can affect cascades involved in cell proliferation, survival, and differentiation.
Caption: Pan-kinase inhibitor this compound broadly targets multiple kinase signaling cascades.
Experimental Workflow for Thermal Shift Assay
The following diagram outlines the key steps involved in performing a thermal shift assay to assess the interaction of this compound with target kinases.
Caption: Step-by-step workflow for the this compound thermal shift assay.
Experimental Protocols
Materials and Reagents
-
Purified Protein Kinases: Recombinant, purified protein kinases of interest (concentration to be optimized, typically 1-5 µM final).
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Assay Buffer: Buffer that maintains protein stability (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). The optimal buffer should be determined empirically for each kinase.
-
SYPRO Orange Fluorescent Dye: 5000x stock in DMSO (Invitrogen or equivalent).
-
DMSO: Anhydrous, for control wells and dilutions.
-
96-well or 384-well PCR Plates: Compatible with the real-time PCR instrument.
-
Optical Plate Seals: To prevent evaporation during the experiment.
Instrumentation
-
Real-Time PCR Instrument: Capable of performing a thermal melt curve analysis and detecting fluorescence (e.g., Bio-Rad CFX96, Applied Biosystems QuantStudio).
Experimental Procedure
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a fresh working solution of SYPRO Orange dye by diluting the 5000x stock to 50x in assay buffer. Protect from light.
-
Prepare serial dilutions of this compound in DMSO or the assay buffer to achieve the desired final concentrations in the assay. A typical starting concentration for a pan-kinase inhibitor is in the range of 10-20 µM.
-
-
Assay Setup (per well of a 96-well plate):
-
Prepare a master mix containing the protein kinase and SYPRO Orange dye in the assay buffer. The final concentration of the protein is typically between 1 and 5 µM, and the final concentration of SYPRO Orange is 5x.
-
For inhibitor wells: Add a small volume (e.g., 1 µL) of the this compound dilution to the designated wells.
-
For control wells: Add the same volume of DMSO to the control wells.
-
Add the protein/dye master mix to each well to bring the final reaction volume to 20-25 µL.
-
It is recommended to perform each condition in triplicate.
-
-
Incubation and Plate Sealing:
-
Gently mix the contents of the plate.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 x g) to collect the solution at the bottom of the wells.
-
Seal the plate securely with an optical seal.
-
-
Real-Time PCR Instrument Setup and Run:
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument protocol for a melt curve experiment.
-
Temperature Profile:
-
Initial hold: 25°C for 1 minute.
-
Temperature ramp: Increase the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.
-
Fluorescence acquisition: Set the instrument to collect fluorescence data at each temperature increment. Ensure the appropriate filter set for SYPRO Orange is selected (e.g., FRET or a custom channel with excitation ~470 nm and emission ~570 nm).
-
-
-
Data Analysis:
-
The instrument software will generate a melting curve for each well, plotting fluorescence intensity versus temperature.
-
The melting temperature (Tm) is determined by fitting the sigmoidal melting curve or by finding the peak of the first derivative of the curve (-dF/dT).
-
Calculate the average Tm for the DMSO control and for each this compound concentration.
-
The thermal shift (ΔTm) is calculated as follows: ΔTm = Tm (this compound) - Tm (DMSO control)
-
A positive ΔTm value indicates that this compound binding stabilizes the protein kinase.
-
Conclusion
The thermal shift assay is a robust and efficient method for identifying the protein kinase targets of this compound and for quantifying the stabilizing effect of this interaction. The detailed protocol provided in this application note, along with the illustrative data and workflow diagrams, offers a comprehensive guide for researchers in drug discovery and chemical biology to characterize the binding profile of this pan-kinase inhibitor. Careful optimization of experimental conditions, particularly protein concentration and buffer composition, is crucial for obtaining high-quality, reproducible data.
Application Notes and Protocols for In Vitro Kinase Assays Using GSK3182571
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3182571 is a potent, non-selective, broad-spectrum kinase inhibitor. It serves as a valuable tool compound for researchers studying kinase signaling pathways and for profiling the selectivity of other kinase inhibitors. Its ability to interact with a wide range of kinases makes it particularly useful in thermal proteome profiling (TPP) experiments to identify drug targets and off-target effects.[1] This document provides a detailed protocol for assessing the in vitro inhibitory activity of this compound against a panel of kinases using a generic yet robust luminescence-based ADP detection assay format. Additionally, it outlines how to present the resulting quantitative data and visualize the experimental workflow and a relevant signaling pathway.
Data Presentation
A critical aspect of characterizing a broad-spectrum kinase inhibitor is to quantify its potency against a diverse panel of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table provides a template for presenting IC50 data for this compound against a representative selection of kinases.
| Kinase Target | Kinase Family | Substrate | ATP Concentration (µM) | This compound IC50 (nM) |
| ABL1 | Tyrosine Kinase | Gastrin | 10 | 150 |
| AKT1 | AGC Kinase | Aktide-2T | 10 | 85 |
| CDK2/CycA | CMGC Kinase | Histone H1 | 10 | 220 |
| ERK2 (MAPK1) | CMGC Kinase | Myelin Basic Protein | 10 | 350 |
| PKA | AGC Kinase | Kemptide | 10 | 120 |
| SRC | Tyrosine Kinase | cdc2 peptide | 10 | 95 |
| VEGFR2 | Tyrosine Kinase | Poly(E,Y) 4:1 | 10 | 180 |
| ROCK1 | AGC Kinase | S6K peptide | 10 | 110 |
| MEK1 | STE Kinase | Inactive ERK2 | 10 | >1000 |
| PI3Kα | Lipid Kinase | PIP2 | 10 | 450 |
Experimental Protocols
The following protocol describes a general method for determining the IC50 values of this compound against a panel of protein kinases using the ADP-Glo™ Kinase Assay, a common luminescence-based method that measures the amount of ADP produced in a kinase reaction.
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
1. Objective:
To determine the potency (IC50) of this compound against a panel of purified protein kinases.
2. Materials:
-
This compound (stock solution in 100% DMSO)
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
3. Methods:
a. Reagent Preparation:
-
This compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. A typical starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 1 mM).
-
Kinase Solution: Dilute each kinase to its optimal concentration in kinase reaction buffer. The optimal concentration should be determined empirically to yield a robust signal in the linear range of the assay.
-
Substrate/ATP Mix: Prepare a solution containing the kinase-specific substrate and ATP in kinase reaction buffer. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate competitive inhibition assessment.
b. Assay Procedure:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.
-
Incubate the reaction for the desired period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be optimized to ensure the reaction is in the linear phase.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
c. Data Analysis:
-
Subtract the background luminescence (no kinase control) from all experimental wells.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with a high concentration of a potent inhibitor (or no enzyme) as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified generic kinase signaling cascade, which can be inhibited at multiple points by a broad-spectrum inhibitor like this compound.
References
Application Notes and Protocols for In Vivo Evaluation of GSK3182571
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3182571 is a non-selective, broad-spectrum kinase inhibitor, structurally similar to CTx-0294885.[1] Its mode of action involves the modulation of a wide array of kinase networks, making it a candidate for investigation in various oncological contexts, particularly in hematological malignancies where kinase signaling pathways are often dysregulated.[1][2][3][4] In vitro studies using thermal proteome profiling have demonstrated that this compound can induce thermal stability changes in at least 51 kinases in K562 leukemia cells, indicating broad target engagement.[1]
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of this compound, focusing on preclinical models of leukemia and multiple myeloma. The protocols outlined below cover tumor xenograft establishment, pharmacokinetic (PK) and pharmacodynamic (PD) analyses, and relevant signaling pathway considerations.
Key Signaling Pathways
As a broad-spectrum kinase inhibitor, this compound is anticipated to impact multiple critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The two primary pathways likely to be affected are the PI3K/AKT/mTOR and MAPK/ERK cascades, which are frequently hyperactivated in cancer.[5][6][7][8]
Data Presentation: Summary Tables
Table 1: In Vivo Xenograft Model Parameters
| Parameter | Leukemia Model (Systemic) | Multiple Myeloma Model (Subcutaneous) |
| Cell Line | K-562 or MOLM-13 | MM.1S or RPMI-8226 |
| Mouse Strain | NOD/SCID or NSG | NOD/SCID or SCID/Beige |
| Cell Inoculation | 5 x 10^6 cells in 100 µL PBS | 1 x 10^7 cells in 100 µL PBS/Matrigel (1:1) |
| Injection Route | Intravenous (tail vein) | Subcutaneous (flank) |
| Tumor Monitoring | Bioluminescence imaging (for luciferase-tagged cells), flow cytometry of peripheral blood for human CD45+ cells. | Caliper measurement of tumor volume (Volume = 0.5 x Length x Width^2). |
| Treatment Start | When engraftment is confirmed (>1% hCD45+ cells in blood). | When tumors reach an average volume of 100-150 mm^3. |
Table 2: Pharmacokinetic (PK) Study Parameters
| Parameter | Value / Condition |
| Mouse Strain | C57BL/6 or BALB/c (male or female, 8-10 weeks old) |
| Formulation | See Protocol 3.1 |
| Administration | Single dose, oral gavage |
| Dose Levels | 10, 30, 100 mg/kg |
| Blood Sampling | Serial bleeding from saphenous or submandibular vein |
| Time Points | 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose |
| Sample Processing | Plasma separation (centrifugation) and storage at -80°C |
| Analytical Method | LC-MS/MS for quantification of this compound |
| Key Parameters | Cmax, Tmax, AUC, t1/2, Oral Bioavailability |
Table 3: Pharmacodynamic (PD) Study Parameters
| Parameter | Value / Condition |
| Model | Tumor-bearing mice (from xenograft studies) |
| Dosing Regimen | Single or multiple doses at efficacious concentrations |
| Tissue Collection | Tumors and/or relevant organs |
| Time Points | 2, 8, and 24 hours post-final dose |
| Biomarker | Phosphorylation of BAD (p-BAD at Ser136) |
| Analytical Method | Western Blotting |
| Readout | Ratio of p-BAD to total BAD, normalized to a loading control |
Experimental Protocols
Protocol 1: Leukemia Systemic Xenograft Model
-
Animal Model: Use immunodeficient mice such as NOD/SCID or NSG, aged 6-8 weeks.[2][9]
-
Cell Culture: Culture human leukemia cell lines (e.g., K-562, MOLM-13) under standard conditions.[10]
-
Cell Preparation and Injection:
-
Harvest cells during the logarithmic growth phase.
-
Wash cells twice with sterile, serum-free PBS.
-
Resuspend cells in cold PBS at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) intravenously into the lateral tail vein of each mouse.
-
-
Engraftment Monitoring:
-
Starting 2-3 weeks post-injection, collect a small volume of peripheral blood weekly.
-
Perform flow cytometry to detect the percentage of human CD45+ cells to confirm engraftment.
-
-
Treatment:
-
Once engraftment is confirmed (typically >1% human CD45+ cells), randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle according to the predetermined dosing schedule (established from PK studies).
-
-
Efficacy Evaluation:
-
Monitor animal body weight and clinical signs of disease twice weekly.
-
Track disease progression via bioluminescence imaging (if using luciferase-expressing cells) or continued flow cytometry.
-
The primary endpoint is typically overall survival.
-
Protocol 2: Multiple Myeloma Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice such as NOD/SCID, aged 6-8 weeks.[4][11]
-
Cell Culture: Culture human multiple myeloma cell lines (e.g., MM.1S) under standard conditions.
-
Cell Preparation and Injection:
-
Harvest and wash cells as described in Protocol 1.
-
Resuspend cells in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^7 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin caliper measurements 7-10 days post-injection.
-
Measure tumor length and width 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width^2).
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and vehicle groups.
-
Administer this compound or vehicle.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight.
-
The primary endpoint is tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis.
-
Protocol 3: Pharmacokinetic (PK) Study
-
Formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a working solution, add 100 µL of the DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline. This yields a clear solution.[1]
-
-
Dosing:
-
Blood Collection:
-
Collect ~30-50 µL of blood per time point from the submandibular or saphenous vein into EDTA-coated tubes.
-
Follow the time points specified in Table 2.
-
After the final time point, a terminal cardiac puncture can be performed.
-
-
Sample Processing and Analysis:
Protocol 4: Pharmacodynamic (PD) - Western Blot for p-BAD
-
Tissue Collection and Lysis:
-
Euthanize tumor-bearing mice at specified time points after the final dose of this compound.
-
Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-antibodies.[12]
-
Incubate the membrane with a primary antibody specific for p-BAD (Ser136) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7][8][13]
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total BAD and a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of p-BAD to total BAD, normalized to the loading control, to determine the extent of target modulation.
-
References
- 1. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid and Sensitive Bioanalytical LC-MS/MS Method for the Quantitation of a Novel CDK5 Inhibitor 20–223 (CP668863) in Plasma: Application to in vitro Metabolism and Plasma Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Murine Pharmacokinetic Studies [bio-protocol.org]
- 5. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.unsw.edu.au [research.unsw.edu.au]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Mass Spectrometry Sample Preparation in GSK3182571 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3182571 is a potent, non-selective, broad-spectrum kinase inhibitor.[1] Its mechanism of action involves binding to the ATP pocket of a wide range of kinases, thereby influencing their activity and downstream signaling pathways. This characteristic makes this compound a valuable tool for studying complex kinase networks and identifying potential therapeutic targets. Thermal Proteome Profiling (TPP) studies have utilized this compound to explore its target engagement and off-target effects within the cellular environment.[1] Understanding the concentration of this compound in biological matrices is crucial for interpreting the results of in vitro and in vivo studies, correlating target engagement with pharmacokinetic and pharmacodynamic (PK/PD) relationships, and guiding further drug development efforts.
This document provides detailed application notes and protocols for the preparation of samples for the quantitative analysis of this compound in plasma and cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action and Signaling Pathway
As a broad-spectrum kinase inhibitor, this compound is expected to perturb multiple signaling pathways regulated by kinases. Given its nomenclature, a primary target class is likely the Glycogen Synthase Kinase 3 (GSK3) family of serine/threonine kinases. GSK3 is a key regulator in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. The diagram below illustrates a simplified GSK3 signaling pathway, highlighting potential points of inhibition by a pan-kinase inhibitor like this compound.
Caption: GSK3 signaling pathway and points of inhibition by this compound.
Quantitative Data Presentation
Disclaimer: Publicly available quantitative LC-MS/MS data for the analysis of this compound in biological matrices is limited. The following tables present representative data for a similar small molecule kinase inhibitor to illustrate the expected format and performance of the described methods. These values should be considered as examples and not as definitive data for this compound.
Table 1: LC-MS/MS Method Parameters for Kinase Inhibitor Quantification
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Example) | Precursor Ion (m/z) -> Product Ion (m/z) |
| Internal Standard | Stable Isotope-Labeled Analog of the Analyte |
Table 2: Representative Calibration Curve Performance in Human Plasma
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 0.98 | 98.0 | 8.5 |
| 2.5 | 2.55 | 102.0 | 6.2 |
| 10 | 10.3 | 103.0 | 4.1 |
| 50 | 48.9 | 97.8 | 3.5 |
| 100 | 101.2 | 101.2 | 2.8 |
| 500 | 495.5 | 99.1 | 2.1 |
| 1000 (ULOQ) | 1005 | 100.5 | 1.9 |
Table 3: Representative Recovery and Matrix Effect in Cell Lysates
| Analyte Concentration | Recovery (%) | Matrix Effect (%) |
| Low QC (5 ng/mL) | 92.3 | 98.7 |
| Medium QC (50 ng/mL) | 95.1 | 101.2 |
| High QC (500 ng/mL) | 93.8 | 99.5 |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma
This protocol describes the extraction of this compound from human plasma using protein precipitation, a common and effective method for sample cleanup prior to LC-MS/MS analysis.[2][3]
Caption: Experimental workflow for plasma sample preparation.
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
This compound analytical standard
-
Stable isotope-labeled this compound (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Prepare Standards: Prepare stock solutions of this compound and the internal standard in methanol. From the this compound stock, prepare a series of working standards for the calibration curve by serial dilution.
-
Sample Spiking: To 50 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the appropriate working standard. For study samples, use 50 µL of the collected plasma.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to all samples, calibration standards, and quality control (QC) samples.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.
-
Mixing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantification of Intracellular this compound in Cultured Cells
This protocol outlines a method for the extraction and quantification of this compound from cultured cells, enabling the determination of intracellular drug concentrations.
References
Application Notes and Protocols: Data Analysis Workflow for GSK3182571 Thermal Proteome Profiling (TPP) Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermal Proteome Profiling (TPP) is a powerful method to assess drug-target engagement and off-target effects in a cellular context.[1] This technique relies on the principle that protein thermal stability is altered upon ligand binding.[1][2] When combined with quantitative mass spectrometry, TPP allows for the proteome-wide identification of drug targets.[3] GSK3182571 is a broad-spectrum, non-selective kinase inhibitor that serves as a valuable tool compound for TPP experiments to probe the interactions of drugs with the kinome and identify potential off-targets. In experiments using K562 cell extracts, this compound has been shown to induce significant changes in the melting temperatures of 51 kinases, demonstrating its utility in target deconvolution studies.
These application notes provide a detailed workflow for conducting and analyzing TPP experiments with this compound, including experimental protocols, data analysis procedures, and visualization of the underlying principles.
Data Presentation: Quantitative TPP Data Summary
Effective data presentation is crucial for interpreting TPP results. The following tables are examples of how to structure quantitative data from TPP-TR (Temperature Range) and TPP-CCR (Compound Concentration Range) experiments with this compound.
Note: The data presented in these tables are illustrative and serve as a template. For actual experimental data, refer to the supplementary materials of relevant publications.
Table 1: Illustrative TPP-TR Results for this compound Treatment in K562 Cells
| Protein ID (UniProt) | Gene Name | Vehicle Tm (°C) | This compound Tm (°C) | ΔTm (°C) | p-value | Regulation |
| P00533 | EGFR | 52.1 | 55.8 | +3.7 | 1.2e-5 | Stabilized |
| P06213 | LCK | 49.8 | 53.2 | +3.4 | 4.5e-5 | Stabilized |
| P00519 | ABL1 | 50.5 | 53.6 | +3.1 | 9.8e-5 | Stabilized |
| Q02750 | PLK1 | 54.2 | 51.1 | -3.1 | 2.1e-4 | Destabilized |
| P31749 | AKT1 | 53.7 | 56.3 | +2.6 | 3.3e-4 | Stabilized |
| P24941 | CDK2 | 51.9 | 54.4 | +2.5 | 5.0e-4 | Stabilized |
| P04626 | ERBB2 | 52.8 | 55.2 | +2.4 | 7.1e-4 | Stabilized |
| P15056 | BRAF | 50.1 | 52.3 | +2.2 | 1.1e-3 | Stabilized |
| Q15418 | CHEK1 | 53.0 | 50.9 | -2.1 | 1.5e-3 | Destabilized |
| P45985 | GSK3B | 55.1 | 57.1 | +2.0 | 2.0e-3 | Stabilized |
Table 2: Illustrative TPP-CCR Results for this compound Treatment in K562 Cells at a Fixed Temperature (e.g., 53°C)
| Protein ID (UniProt) | Gene Name | pEC50 | R² of Curve Fit | Max Fold Change | Regulation |
| P00533 | EGFR | 7.8 | 0.98 | 2.5 | Stabilized |
| P06213 | LCK | 7.6 | 0.97 | 2.3 | Stabilized |
| P00519 | ABL1 | 7.5 | 0.99 | 2.1 | Stabilized |
| P31749 | AKT1 | 7.2 | 0.96 | 1.9 | Stabilized |
| P24941 | CDK2 | 7.1 | 0.95 | 1.8 | Stabilized |
| P04626 | ERBB2 | 7.0 | 0.97 | 1.7 | Stabilized |
| P15056 | BRAF | 6.8 | 0.94 | 1.6 | Stabilized |
| P45985 | GSK3B | 6.5 | 0.92 | 1.5 | Stabilized |
| Q02750 | PLK1 | - | - | - | No significant change |
| Q15418 | CHEK1 | - | - | - | No significant change |
Experimental Protocols
The following are detailed protocols for TPP-TR and TPP-CCR experiments. These are based on established methodologies and should be adapted to specific cell lines and experimental conditions.
Protocol 1: TPP-Temperature Range (TPP-TR) Experiment
This protocol outlines the steps to determine changes in protein thermal stability across a temperature gradient in the presence and absence of this compound.
1. Cell Culture and Treatment:
-
Culture K562 cells (or other suitable cell line) to a density of 1-2 x 10⁶ cells/mL.
-
Prepare two pools of cells. To one pool, add this compound to the final desired concentration (e.g., 20 µM). To the other, add the equivalent volume of vehicle (e.g., DMSO).
-
Incubate the cells for the desired time (e.g., 60 minutes) at 37°C, 5% CO₂.
2. Heating and Lysis:
-
Aliquot the cell suspensions from both the vehicle and this compound-treated pools into PCR tubes for each temperature point (e.g., 10 temperatures ranging from 37°C to 67°C).
-
Heat the aliquots for 3 minutes at the respective temperatures in a thermal cycler, followed by 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
To separate soluble from precipitated proteins, centrifuge the lysates at 100,000 x g for 30 minutes at 4°C.
3. Protein Quantification and Digestion:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Take an equal amount of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
4. Isobaric Labeling and Mass Spectrometry:
-
Label the digested peptides from each temperature point with a unique tandem mass tag (TMT) isobaric label.
-
Combine the labeled peptides from all temperature points for both the vehicle and this compound-treated samples into two separate multiplexed samples.
-
Analyze the multiplexed samples by LC-MS/MS.
Protocol 2: TPP-Compound Concentration Range (TPP-CCR) Experiment
This protocol is designed to determine the potency of this compound by measuring protein thermal stability at a single, fixed temperature across a range of compound concentrations.
1. Cell Culture and Treatment:
-
Culture K562 cells as described in the TPP-TR protocol.
-
Prepare a serial dilution of this compound (e.g., 10 concentrations ranging from 0.1 nM to 100 µM) and a vehicle control.
-
Aliquot the cell suspension and treat each aliquot with a different concentration of this compound or vehicle.
-
Incubate the cells for the desired time (e.g., 60 minutes) at 37°C, 5% CO₂.
2. Heating and Lysis:
-
Heat all cell aliquots at a single, fixed temperature (e.g., 53°C) for 3 minutes, followed by 3 minutes at room temperature. This temperature should be chosen based on TPP-TR data to be in the dynamic range of melting for the proteins of interest.
-
Lyse the cells and separate the soluble and precipitated fractions by ultracentrifugation as described in the TPP-TR protocol.
3. Protein Quantification, Digestion, and Mass Spectrometry:
-
Follow the same procedures for protein quantification, digestion, isobaric labeling, and LC-MS/MS analysis as outlined in the TPP-TR protocol, labeling each concentration point with a unique TMT tag.
Data Analysis Workflow
The analysis of TPP data requires several computational steps to identify proteins with significant changes in thermal stability. The TPP package in R is a commonly used tool for this purpose.
Protocol 3: TPP Data Analysis using R
1. Data Import and Preparation:
-
Raw mass spectrometry data should be processed using software like MaxQuant to obtain protein identifications and TMT reporter ion intensities.
-
The output is then typically converted into a format suitable for the TPP R package, with columns for protein identifiers, and reporter ion intensities for each TMT channel.
2. TPP-TR Data Analysis Steps:
-
Import: Load the data into R using the tpptrImport function.
-
Normalization: Normalize the data to account for variations in protein loading between TMT channels using tpptrNormalize.
-
Melting Curve Fitting: Fit a sigmoidal melting curve to the data for each protein in both the vehicle and this compound-treated conditions using tpptrCurveFit.
-
Analysis of Melting Curves: Calculate the melting temperature (Tm) and identify significant shifts (ΔTm) between the two conditions using tpptrAnalyzeMeltingCurves. This step involves statistical testing to determine the significance of the observed shifts.
-
Export: Export the results to a table using tppExport.
3. TPP-CCR Data Analysis Steps:
-
Import: Load the data into R using the tppccrImport function.
-
Normalization: Normalize the data across the different concentrations.
-
Dose-Response Curve Fitting: Fit a dose-response curve for each protein to model the change in protein abundance as a function of this compound concentration.
-
pEC50 Calculation: From the fitted curves, calculate the pEC50 value, which represents the negative logarithm of the half-maximal effective concentration.
-
Export: Export the results, including pEC50 values and curve fit statistics, to a table.
Signaling Pathway Visualization
This compound is a pan-kinase inhibitor, meaning it can interact with a wide range of kinases across multiple signaling pathways. A key application of TPP with such a compound is to map its engagement with various kinases and understand its broad impact on cellular signaling. The diagram below illustrates how a pan-kinase inhibitor like this compound can affect major signaling cascades that are often dysregulated in disease.
Many signaling pathways are initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface. This activation triggers downstream cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are crucial for cell proliferation, survival, and metabolism. GSK3, a serine/threonine kinase, is a key component of pathways like the PI3K/AKT/mTOR and WNT/β-catenin signaling cascades.[2]
References
Application Notes and Protocols for GSK3182571 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization, formulation, and application of the broad-spectrum kinase inhibitor GSK3182571 in a cell culture setting. Adherence to these guidelines is recommended to ensure reproducible and accurate experimental outcomes.
Introduction
This compound is a potent, non-selective, broad-spectrum kinase inhibitor. Its ability to interact with a wide range of kinases makes it a valuable tool for studying complex signaling networks and identifying off-target effects of targeted therapies.[1] Due to its mechanism of action, this compound does not target a single linear signaling pathway but rather modulates the activity of numerous kinases across the kinome. This characteristic is crucial for interpreting experimental results, as observed phenotypes are likely the result of a complex interplay of inhibited signaling cascades.
Data Presentation
Solubility and Storage of this compound
| Property | Value | Source(s) |
| Molecular Weight | 495.01 g/mol | |
| Solubility | - DMSO: 100 mg/mL (202.01 mM) | |
| Stock Solution Storage | - -80°C: Up to 6 months - -20°C: Up to 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.95 mg of this compound powder (Molecular Weight = 495.01).
-
-
Dissolution:
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO (in this case, 1 mL).
-
Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved.
-
If dissolution is slow, brief sonication in a water bath may be used to facilitate the process.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the 10 mM stock solution to final working concentrations for treating cells in culture. It is critical to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.[2][3][4][5][6]
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Example for a final concentration of 10 µM in 1 mL of medium:
-
Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock to 18 µL of culture medium to get a 1 mM solution.
-
Prepare a 1:100 final dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of culture medium.
-
-
-
Final DMSO Concentration:
-
It is crucial to calculate the final percentage of DMSO in the culture medium to ensure it remains non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep the concentration at or below 0.1%.[3][5]
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used, but without the compound. This allows for the differentiation of compound-specific effects from solvent-induced effects.
-
-
Treatment of Cells:
-
Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound.
-
-
Stability in Culture Medium:
-
Small molecule inhibitors can have limited stability in aqueous solutions.[7] For long-term experiments (e.g., >24 hours), it is advisable to replace the medium with freshly prepared working solutions at regular intervals. For critical long-term studies, the stability of this compound in the specific cell culture medium should be empirically determined.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound as a broad-spectrum kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iris.hi.is [iris.hi.is]
Troubleshooting & Optimization
Troubleshooting GSK3182571 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing solubility challenges with the non-specific kinase inhibitor, GSK3182571, in aqueous buffers.
Troubleshooting Guide
Issue: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer.
This is a common issue for many small molecule inhibitors, including this compound. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer can cause the compound to precipitate, or "crash out," of solution.
Initial Checks & Solutions
-
Visual Inspection: Before starting your experiment, visually inspect the diluted this compound in your aqueous buffer for any signs of precipitation or cloudiness.
-
Centrifugation: If you suspect precipitation, centrifuge your plate or tubes at a high speed (e.g., >10,000 x g) for 15-30 minutes to see if a pellet forms.
-
Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally less than 1%. However, for highly insoluble compounds like this compound, even low percentages of DMSO may not be sufficient to maintain solubility.
Advanced Troubleshooting Strategies
If the initial checks do not resolve the issue, consider the following strategies:
-
pH Adjustment: this compound's solubility in DMSO is significantly enhanced by adjusting the pH to 4 with HCl.[1][2] This strongly suggests that this compound is a weak base, and its aqueous solubility will be pH-dependent. Lowering the pH of your aqueous buffer may improve its solubility.
-
Use of Co-solvents: For in vivo studies, formulations of this compound have been prepared using co-solvents.[1] You can adapt these for in vitro use.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is DMSO.[1][2]
Q2: How can I achieve the maximum concentration of this compound in DMSO?
A2: To achieve a concentration of 100 mg/mL (202.01 mM) in DMSO, it is recommended to use sonication and adjust the pH to 4 with HCl.[1][2] General tips for improving solubility include warming the solution to 37°C and using an ultrasonic bath.[2]
Q3: My this compound won't dissolve in my aqueous buffer at physiological pH (e.g., PBS pH 7.4). What can I do?
A3: The poor solubility of this compound at neutral pH is expected given its chemical properties. To improve solubility in aqueous buffers, you can try the following:
-
Lower the pH: Since this compound is more soluble at an acidic pH, consider using a buffer with a lower pH, if compatible with your assay.
-
Incorporate Co-solvents: Prepare your working solution with a mixture of DMSO and other co-solvents like PEG300 and Tween-80.[1]
-
Utilize Cyclodextrins: Formulating this compound with a cyclodextrin derivative, such as SBE-β-CD, can significantly enhance its aqueous solubility.[1]
Q4: Are there any pre-formulated solutions of this compound available for in vivo use that could be adapted for in vitro experiments?
A4: Yes, there are several documented formulations for preparing this compound for in vivo administration that can serve as a starting point for developing a suitable in vitro solution.[1] These typically involve a combination of DMSO, a co-solvent like PEG300 or a cyclodextrin, and a surfactant like Tween-80, diluted in saline.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 495.02 g/mol | [2] |
| Chemical Formula | C25H31ClN8O | [2] |
| Solubility in DMSO | 100 mg/mL (202.01 mM) with sonication and pH adjustment to 4 with HCl | [1][2] |
| Solubility in Formulated Vehicle 1 | ≥ 2.5 mg/mL (5.05 mM) | [1] |
| Solubility in Formulated Vehicle 2 | ≥ 2.5 mg/mL (5.05 mM) | [1] |
Formulated Vehicle 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1] Formulated Vehicle 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO.
-
Place the vial in an ultrasonic bath.
-
While sonicating, slowly add a dilute solution of HCl (e.g., 1N) dropwise until the pH of the solution reaches 4.
-
Continue sonication until the compound is fully dissolved. Gentle warming to 37°C can also be applied.[2]
-
Store the stock solution at -20°C for long-term storage.
Protocol 2: Preparation of a this compound Working Solution using a Co-solvent Formulation
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. This will result in a final this compound concentration of 2.5 mg/mL.[1]
Protocol 3: Preparation of a this compound Working Solution using a Cyclodextrin Formulation
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
In a separate tube, add 900 µL of the 20% SBE-β-CD solution.
-
To the SBE-β-CD solution, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly. This will result in a final this compound concentration of 2.5 mg/mL.[1]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing this compound working solutions.
Caption: this compound's mechanism as a pan-kinase inhibitor.
References
Optimizing GSK3182571 concentration to minimize off-target effects
Welcome to the technical support center for GSK3182571. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of this compound to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-selective, broad-spectrum kinase inhibitor.[1] It is structurally similar to CTx-0294885 and is used as a research tool to investigate kinase networks and the off-target effects of kinase inhibitors.[1] Rather than having a single primary target, it interacts with a wide range of kinases, making concentration optimization critical to achieve desired experimental outcomes.
Q2: How can I determine the on-target and off-target effects of this compound in my experimental system?
A2: A key technique for identifying the cellular targets of this compound is Thermal Proteome Profiling (TPP). This method assesses changes in the thermal stability of proteins upon ligand binding.[1] In a study using K562 leukemia cell extracts, this compound at a concentration of 20 μM induced significant thermal stability changes in 51 different kinases.[1] The magnitude of these thermal shifts has been shown to correlate with the inhibitory potency (pIC50). Therefore, TPP can provide a global view of the kinases directly engaged by this compound at a given concentration.
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: Based on published data, a concentration of 20 μM has been used to identify a broad range of kinase targets in thermal proteome profiling experiments.[1] However, this is a relatively high concentration likely to induce numerous off-target effects. For experiments aiming to investigate the effects of inhibiting a specific subset of more sensitive kinases, a lower concentration range should be explored. It is recommended to perform a dose-response curve (e.g., from 10 nM to 20 µM) and assess the desired phenotype in conjunction with target engagement assays like the Cellular Thermal Shift Assay (CETSA) for specific kinases of interest.
Q4: Where can I find quantitative data on the kinases inhibited by this compound?
A4: A seminal study by Savitski et al. in Science (2014) provides data on the kinases affected by this compound. The study demonstrated a strong correlation between the thermal shift observed in TPP experiments and the pIC50 values determined by kinobeads for a set of common kinase targets. While the full quantitative dataset of pIC50 values for all 51 kinases is not explicitly detailed in the main publication, the supplementary materials of that paper are the primary source for such information. The table below summarizes the reported relationship for a subset of kinases.
Troubleshooting Guide
Issue 1: I am observing widespread cellular toxicity at my chosen concentration of this compound.
-
Possible Cause: Due to its broad-spectrum nature, high concentrations of this compound can lead to the inhibition of numerous kinases essential for cell viability, resulting in significant off-target toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate this compound across a wide concentration range (e.g., 1 nM to 20 µM) to determine the IC50 for your desired effect and to identify the threshold for widespread toxicity in your specific cell line.
-
Use a More Selective Inhibitor: If your research focuses on a specific kinase or pathway, consider using a more selective inhibitor if one is available. This compound is best suited for studying broad kinase inhibition.
-
Shorten Exposure Time: Reduce the duration of treatment to see if the toxic effects can be minimized while still observing the desired phenotype.
-
Issue 2: I am not observing my expected phenotype, even at high concentrations.
-
Possible Cause: The signaling pathway you are studying may not be sensitive to the kinases inhibited by this compound in your experimental model, or the compound may not be effectively engaging its targets.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to your kinase of interest at the concentrations used.
-
Consult Kinase Profiling Data: Refer to the available data on the kinases inhibited by this compound to ensure your target of interest is among them.
-
Consider Cell Permeability: Ensure that the compound is able to enter your cells and reach its intracellular targets. While generally cell-permeable, specific cell types may have different permeability characteristics.
-
Quantitative Data
The following table presents a selection of kinases identified as targets of this compound and illustrates the correlation between thermal shift (ΔTm) and inhibitory potency (pIC50). This data is based on the findings from Savitski et al., 2014.
Table 1: Kinase Targets of this compound and Correlation of Thermal Shift with Potency
| Kinase Target | Thermal Shift (ΔTm) with 20 µM this compound (°C) | pIC50 (kinobeads) |
| Example Kinase A | Data not publicly available | Data not publicly available |
| Example Kinase B | Data not publicly available | Data not publicly available |
| ... (of 51 kinases) | Data not publicly available in detail | Data not publicly available in detail |
| General Trend | Positive Correlation | Positive Correlation |
Note: While the study by Savitski et al. (2014) established a strong correlation (R²=0.9) between ΔTm and pIC50 for 13 common targets of this compound and staurosporine, the specific values for each of the 51 kinases targeted by this compound are not provided in a readily accessible format in the primary publication.
Experimental Protocols
1. Thermal Proteome Profiling (TPP) for Target Identification
This protocol provides a general workflow for identifying the cellular targets of this compound.
-
Cell Culture and Treatment: Culture cells (e.g., K562) to the desired density. Treat the cells with this compound at the desired concentration (e.g., 20 µM) or with a vehicle control (e.g., DMSO) for a specified time.
-
Heating and Lysis: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins. Cool the samples to room temperature and lyse the cells.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated protein aggregates by ultracentrifugation.
-
Sample Preparation for Mass Spectrometry: Prepare the soluble protein samples for mass spectrometry analysis. This typically involves protein quantification, reduction, alkylation, and digestion into peptides (e.g., with trypsin).
-
Multiplexed Quantitative Mass Spectrometry: Label the peptides from each temperature point with isobaric tags (e.g., TMT10plex) and combine them for analysis by LC-MS/MS.
-
Data Analysis: Analyze the mass spectrometry data to determine the relative amount of each protein that remained soluble at each temperature. Plot the abundance of each protein as a function of temperature to generate melting curves. Compare the melting curves of proteins from this compound-treated and vehicle-treated cells to identify proteins with significant changes in thermal stability.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the validation of target engagement for a specific kinase of interest.
-
Cell Treatment: Treat cells with a range of this compound concentrations.
-
Heating: Heat the treated cells to a specific temperature that is known to be on the melting curve of the target protein.
-
Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions.
-
Protein Detection: Detect the amount of the specific target protein in the soluble fraction using a method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of this compound concentration to generate a dose-response curve for target engagement.
Visualizations
Caption: Workflow for identifying and optimizing this compound concentration.
Caption: On-target vs. off-target pathway inhibition by this compound.
References
How to resolve inconsistent GSK3182571 thermal shift assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in thermal shift assay results when working with the pan-kinase inhibitor, GSK3182571.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during thermal shift assays with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing inconsistent melting temperatures (Tm) for my target kinase with this compound across replicate wells?
A1: Inconsistent Tm values across replicates can stem from several factors:
-
Pipetting Inaccuracies: Small variations in the concentration of the protein, this compound, or the fluorescent dye can lead to significant differences in melting curves. Ensure accurate and consistent pipetting, especially for viscous solutions.
-
Poor Mixing: Inadequate mixing of reaction components can result in localized concentration gradients within the wells. Gently vortex or mix the plate before centrifugation.
-
Air Bubbles: Bubbles in the wells can interfere with the light path of the real-time PCR instrument, leading to noisy data and inaccurate Tm determination. Centrifuge the plate briefly to remove any bubbles.
-
Plate Sealing Issues: Improper sealing of the 96-well plate can lead to evaporation at higher temperatures, concentrating the reactants and affecting the Tm. Use high-quality adhesive seals and ensure they are applied firmly and evenly.
Q2: My melting curves have a high initial fluorescence signal, even at low temperatures. What could be the cause?
A2: A high initial fluorescence background can indicate a few issues:
-
Partially Unfolded Protein: The protein stock may be partially denatured or aggregated, exposing hydrophobic regions that the dye can bind to at the start of the experiment. This can be addressed by:
-
Protein Quality Control: Run a fresh sample of your protein on an SDS-PAGE gel to check for degradation or aggregation.
-
Buffer Optimization: The buffer conditions may not be optimal for your protein's stability. Screen a range of pH and salt concentrations to find conditions that promote proper folding.[1]
-
-
Dye Concentration Too High: Excessive dye concentration can lead to a high background signal. Titrate the dye concentration to find the optimal level that gives a good signal-to-noise ratio without a high initial background.
-
Compound Interference: this compound itself might have some intrinsic fluorescence or could be interacting with the dye. Run a control with just the buffer, dye, and this compound to assess any background fluorescence.
Q3: The melting transition in my curves is not sharp, or I see multiple transitions. How can I resolve this?
A3: A broad or multi-phasic melting curve can be indicative of:
-
Protein Impurity: The presence of other proteins or contaminants can result in multiple melting events. Ensure your protein is of high purity (>95%).
-
Presence of Protein Domains: If your protein has multiple, independently folding domains, you may observe more than one transition. This is an inherent property of the protein.
-
Ligand-Induced Destabilization: While ligands typically stabilize proteins, in some cases, they can induce a conformational change that leads to destabilization of a domain, resulting in a more complex melting profile.[2]
Q4: I am not observing a significant thermal shift (ΔTm) upon addition of this compound, even though I expect it to bind to my kinase.
A4: Several factors could contribute to a lack of a significant thermal shift:
-
Suboptimal Buffer Conditions: The binding affinity of this compound to its target kinase can be highly dependent on the buffer composition (e.g., pH, ionic strength, additives). Consider screening different buffer conditions.
-
Incorrect Compound Concentration: Ensure the concentration of this compound is appropriate. If the concentration is too low, the shift may be too small to detect. Conversely, very high concentrations can sometimes lead to aggregation or other artifacts.
-
Inactive Compound: Verify the integrity and activity of your this compound stock. Improper storage or handling can lead to degradation.
-
Weak Binding Affinity: The interaction between this compound and your specific kinase of interest might be too weak to induce a measurable thermal shift under the tested conditions.
Q5: My results with this compound are not reproducible between experiments performed on different days.
A5: Day-to-day variability can be frustrating. Here are some tips to improve reproducibility:
-
Standardize Protocols: Use a detailed and consistent experimental protocol for every assay.
-
Fresh Reagents: Prepare fresh dilutions of your protein and this compound for each experiment from reliable stock solutions. Avoid repeated freeze-thaw cycles of the protein.
-
Instrument Calibration: Ensure the real-time PCR instrument is properly calibrated and maintained.
-
Consistent Controls: Always include positive and negative controls in every experiment. A known binder to your kinase can serve as a positive control, while a vehicle (e.g., DMSO) control is a crucial negative control.
Data Presentation
As a pan-kinase inhibitor, this compound has been shown to induce changes in the thermostability of a wide range of kinases. In a thermal proteome profiling experiment using K562 cell extracts, this compound at a concentration of 20 μM induced significant changes in the melting temperatures (Tm) of 51 different kinases.[3] The magnitude of these shifts often correlates with the binding affinity (pIC50 values).[3]
Table 1: Illustrative Thermal Shift Data for Selected Kinases with this compound
| Kinase Target Family | Example Kinase | Vehicle Tm (°C) | This compound Tm (°C) | ΔTm (°C) |
| Tyrosine Kinase | ABL1 | 48.5 | 55.2 | +6.7 |
| Serine/Threonine Kinase | AKT1 | 52.1 | 58.9 | +6.8 |
| Serine/Threonine Kinase | MAPK1 (ERK2) | 50.3 | 54.8 | +4.5 |
| Tyrosine Kinase | SRC | 49.8 | 56.1 | +6.3 |
| Serine/Threonine Kinase | GSK3B | 55.2 | 60.5 | +5.3 |
Note: The data in this table is illustrative and based on typical shifts observed for kinase inhibitors. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Protocol for Thermal Shift Assay with this compound
This protocol provides a general framework for performing a differential scanning fluorimetry (DSF) or thermal shift assay to assess the binding of this compound to a target kinase.
1. Reagent Preparation:
-
Target Kinase Stock: Prepare a concentrated stock solution of the purified target kinase in a suitable storage buffer. The final concentration in the assay is typically in the range of 1-10 µM.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Buffer: A common starting point is 25 mM HEPES pH 7.5, 150 mM NaCl. Buffer conditions should be optimized for the specific kinase.
-
Fluorescent Dye: Use a fluorescent dye such as SYPRO Orange, typically at a 5000x stock concentration.
2. Assay Plate Setup (96-well format):
-
Prepare a master mix containing the target kinase and the fluorescent dye in the assay buffer. The final dye concentration is typically 5x.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add this compound to the experimental wells to achieve the desired final concentration (e.g., 10 µM). For a dose-response curve, perform serial dilutions.
-
Add an equivalent volume of DMSO to the vehicle control wells.
-
Include a "no protein" control containing only buffer, dye, and this compound to check for compound-dye interactions.
3. Thermal Denaturation and Data Acquisition:
-
Seal the plate securely with an optical adhesive film.
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 x g) to remove any air bubbles.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to collect fluorescence data over a temperature range, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute. Ensure the appropriate excitation and emission filters for the chosen dye are selected.
4. Data Analysis:
-
The instrument software will generate melting curves (fluorescence vs. temperature).
-
The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.
-
The thermal shift (ΔTm) is calculated as the difference between the Tm of the protein with this compound and the Tm of the protein with the vehicle control (ΔTm = Tm (this compound) - Tm (Vehicle)).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for a this compound thermal shift assay.
Signaling Pathway Diagram
Caption: Inhibition of key kinase signaling pathways by this compound.
References
- 1. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of pan-kinase-family inhibitors using graph convolutional networks to reveal family-sensitive pre-moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results in GSK3182571 Kinome Profiling
Welcome to the technical support center for GSK3182571 kinome profiling. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results from their experiments involving this broad-spectrum kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in kinome profiling?
This compound is a non-selective, broad-spectrum kinase inhibitor.[1] Its ability to interact with a wide range of kinases makes it a useful tool for exploring kinase networks and identifying potential off-target effects of other drugs in various cell models, such as leukemia.[1] It is often used in chemoproteomic approaches like thermal proteome profiling (TPP) to induce and measure changes in the thermostability of its target proteins.[1]
Yes, this is an expected outcome. This compound is a broad-spectrum inhibitor, meaning it is designed to interact with many different kinases.[1] Unexpected "hits" in a kinome profile are common and provide valuable information about the compound's polypharmacology. The key is to differentiate between true off-target interactions and experimental artifacts.
Q3: My results show that this compound is activating a signaling pathway. How is this possible for an inhibitor?
This phenomenon is known as paradoxical pathway activation and can be a genuine, albeit complex, biological response. Inhibition of a kinase in one pathway can sometimes lead to the disinhibition or feedback activation of another pathway. For instance, inhibiting a negative regulator kinase can lead to the sustained activation of the pathway it controls. It is also possible that off-target effects on other signaling molecules could indirectly lead to the activation of a parallel pathway.[2]
Q4: The degree of inhibition I'm observing for a specific kinase is much lower/higher than published data. What could be the reason?
Discrepancies in inhibition values (e.g., IC50) can arise from several factors:
-
Different Assay Formats: Comparing data from a cell-based assay with a biochemical assay can yield different results due to factors like cell permeability, intracellular ATP concentrations, and the presence of interacting proteins.
-
Experimental Conditions: Variations in ATP concentration, substrate used, and the specific recombinant kinase construct can all influence the measured potency of an inhibitor.
-
Data Normalization: The methods used to normalize and analyze the raw data can significantly impact the final quantitative values.
Troubleshooting Guides
Scenario 1: Unexpectedly High Number of Kinase "Hits"
Possible Causes & Troubleshooting Steps:
-
Inhibitor Concentration Too High:
-
Action: Review the concentration of this compound used. At very high concentrations, broad-spectrum inhibitors can exhibit non-specific binding. Perform a dose-response experiment to determine the optimal concentration that provides a balance between on-target and manageable off-target effects.
-
-
Experimental Artifacts in Peptide Arrays:
-
Data Analysis and Normalization Issues:
Scenario 2: Lack of Expected Inhibition for a Known Target
Problem: A kinase known to be a target of pan-kinase inhibitors does not show significant inhibition in your assay.
Possible Causes & Troubleshooting Steps:
-
Inactive Kinase in the Assay:
-
Action: If using a biochemical assay with recombinant kinases, verify the activity of the kinase preparation.
-
-
Cellular Context Effects (for cell-based assays):
-
Action: In a cellular environment, the kinase may be in a conformation that is not susceptible to inhibition, or it might be part of a protein complex that sterically hinders inhibitor binding.
-
-
Insufficient Inhibitor Concentration:
-
Action: Confirm the concentration of this compound used is sufficient to inhibit the target kinase in your specific assay system.
-
Scenario 3: Paradoxical Pathway Activation
Problem: Treatment with this compound leads to the increased phosphorylation of a substrate, suggesting pathway activation.
Possible Causes & Troubleshooting Steps:
-
Feedback Loop Activation:
-
Action: Investigate the known signaling pathways involving the affected substrate. It is possible that this compound is inhibiting a kinase that is a negative regulator of the observed pathway.
-
-
Off-Target Effects on a Phosphatase:
-
Action: While designed as a kinase inhibitor, at certain concentrations, small molecules can have off-target effects on other enzymes, including phosphatases. Inhibition of a phosphatase would lead to a net increase in substrate phosphorylation.
-
-
Upstream Signaling Rewiring:
-
Action: Broad inhibition of multiple kinases can cause significant rewiring of cellular signaling networks, leading to the activation of compensatory pathways.
-
Data Presentation
Table 1: Representative Kinome Profiling Data for a Pan-Kinase Inhibitor
This table provides a hypothetical example of the kind of quantitative data that can be obtained from a kinome profiling experiment. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Kinase Target | Kinase Family | IC50 (nM) |
| ABL1 | Tyrosine Kinase | 25 |
| SRC | Tyrosine Kinase | 40 |
| LCK | Tyrosine Kinase | 15 |
| FYN | Tyrosine Kinase | 30 |
| YES | Tyrosine Kinase | 55 |
| MEK1 (MAP2K1) | Serine/Threonine Kinase | 150 |
| ERK2 (MAPK1) | Serine/Threonine Kinase | >1000 |
| AKT1 | Serine/Threonine Kinase | 80 |
| p38α (MAPK14) | Serine/Threonine Kinase | 200 |
| CDK2 | Serine/Threonine Kinase | 95 |
Experimental Protocols
Detailed Methodology 1: Thermal Proteome Profiling (TPP)
Thermal Proteome Profiling (TPP) is used to assess the thermal stability of proteins in response to ligand binding.[7][8]
-
Cell Culture and Treatment:
-
Grow cells to 70-80% confluency.
-
Treat cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time.
-
-
Heating and Lysis:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C) for a fixed duration (e.g., 3 minutes), followed by cooling at room temperature for 3 minutes.[1]
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Extraction and Digestion:
-
Separate soluble proteins from precipitated proteins by ultracentrifugation.
-
Collect the supernatant containing the soluble protein fraction.
-
Digest the proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling and Mass Spectrometry:
-
Label the peptides from each temperature point with a different TMT reagent for multiplexed analysis.
-
Combine the labeled peptide sets and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify peptides.[5][9][10][11][12]
-
Generate melting curves for each protein by plotting the relative soluble fraction as a function of temperature.
-
Identify proteins with a significant shift in their melting temperature in the this compound-treated samples compared to the control.
-
Detailed Methodology 2: Peptide Array Kinome Profiling
Peptide arrays are used to measure the activity of multiple kinases simultaneously.[13]
-
Cell Lysis and Protein Quantification:
-
Lyse cells in a buffer containing phosphatase and protease inhibitors.
-
Quantify the total protein concentration of the lysates.
-
-
Array Incubation:
-
Incubate the peptide arrays with the cell lysates in the presence of ATP and a suitable buffer.
-
-
Washing and Detection:
-
Wash the arrays to remove unbound proteins and reagents.
-
Detect the phosphorylated peptides, often using a fluorescently labeled phosphospecific antibody or by incorporating radiolabeled ATP.
-
-
Image Acquisition and Data Extraction:
-
Scan the arrays to acquire images of the signal intensities.
-
Use software to quantify the signal intensity for each peptide spot.
-
-
Data Analysis:
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIIKA 2.5: Enhanced quality control of peptide microarrays for kinome analysis | PLOS One [journals.plos.org]
- 4. Improving Experimental Outcomes in Kinome Microarrays Through Quality Control [harvest.usask.ca]
- 5. Inflect: Optimizing Computational Workflows for Thermal Proteome Profiling Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic approach for analysis of peptide array kinome data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal proteome profiling for interrogating protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. massdynamics.com [massdynamics.com]
- 10. biorxiv.org [biorxiv.org]
- 11. embopress.org [embopress.org]
- 12. Experimental and data analysis advances in thermal proteome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Addressing high background signal in GSK3182571 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background signals in experiments utilizing the non-selective, broad-spectrum kinase inhibitor, GSK3182571.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-selective, broad-spectrum kinase inhibitor. Its mechanism of action involves binding to the ATP-binding pocket of a wide range of kinases, thereby inhibiting their activity. This broad specificity can be useful for exploring the effects of inhibiting multiple kinases simultaneously; however, it also increases the likelihood of off-target effects.[1]
Q2: Why am I observing a high background signal in my experiments with this compound?
A2: High background signal is a common issue when working with non-selective inhibitors like this compound. The primary reasons include:
-
Off-target binding: The inhibitor can bind to numerous kinases and other proteins in the cell lysate or within the cell, leading to non-specific signals in various assays.[1]
-
High inhibitor concentration: Using a concentration of this compound that is too high can exacerbate off-target binding and increase background.
-
Suboptimal assay conditions: Inadequate blocking, insufficient washing, or inappropriate antibody concentrations in immunoassays can all contribute to high background.
Q3: How can I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration should be empirically determined for each cell line and assay. A good starting point is to perform a dose-response experiment. You can test a range of concentrations (e.g., from low nanomolar to high micromolar) to identify the lowest concentration that produces the desired on-target effect while minimizing cytotoxicity and off-target effects.
Q4: Are there any known off-target effects of this compound?
Troubleshooting Guides
Issue 1: High Background in Western Blotting
Symptoms:
-
Blotchy or speckled background on the membrane.
-
Multiple non-specific bands are visible.
-
Difficulty in distinguishing the band of interest from the background noise.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| This compound concentration too high | Perform a dose-response experiment to determine the lowest effective concentration. | High concentrations increase the likelihood of off-target effects, which can manifest as non-specific bands. |
| Insufficient blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., 5% BSA in TBST instead of non-fat dry milk, especially for phospho-antibodies). | Inadequate blocking allows for non-specific binding of primary and/or secondary antibodies to the membrane. |
| Primary antibody concentration too high | Titrate the primary antibody to the recommended dilution or perform a dot blot to determine the optimal concentration. | Excess primary antibody can bind non-specifically to the membrane and other proteins. |
| Secondary antibody cross-reactivity | Run a control lane with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody. | The secondary antibody may be binding to other proteins in the lysate. |
| Inadequate washing | Increase the number and/or duration of wash steps. Add a detergent like Tween-20 (0.05-0.1%) to the wash buffer. | Insufficient washing fails to remove unbound antibodies, leading to high background. |
Issue 2: High Background in Immunofluorescence
Symptoms:
-
High fluorescence signal in the negative control (no primary antibody).
-
Diffuse, non-specific staining throughout the cell.
-
Poor signal-to-noise ratio, making it difficult to identify specific localization.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| This compound inducing off-target cellular changes | Titrate this compound to the lowest effective concentration. Include a vehicle-only control to assess baseline fluorescence. | High concentrations of the inhibitor might induce stress responses or other cellular changes that lead to non-specific antibody binding. |
| Inadequate blocking | Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., 5-10% normal goat serum). Increase blocking time. | Blocking solution prevents non-specific binding of antibodies to cellular components. |
| Primary or secondary antibody concentration too high | Optimize antibody concentrations by performing a titration series. | High antibody concentrations can lead to non-specific binding and increased background. |
| Insufficient washing | Increase the number and duration of washes between antibody incubations. | Thorough washing is crucial to remove unbound antibodies. |
| Autofluorescence | View the sample under the microscope before antibody staining to check for endogenous fluorescence. If present, use a commercial autofluorescence quenching reagent. | Some cell types or fixation methods can cause autofluorescence, which can be mistaken for a high background signal. |
Data Presentation
Due to the lack of a publicly available, comprehensive kinase selectivity panel for this compound, a detailed IC50 table cannot be provided. However, researchers can generate their own selectivity data using commercially available kinase profiling services. The table below illustrates how such data could be structured.
Table 1: Hypothetical Kinase Inhibition Profile for this compound
| Kinase Target | IC50 (nM) | Kinase Family |
| GSK3α | 15 | CMGC |
| GSK3β | 10 | CMGC |
| CDK2 | 85 | CMGC |
| ROCK1 | 150 | AGC |
| PKA | 500 | AGC |
| SRC | >1000 | Tyrosine Kinase |
| EGFR | >1000 | Tyrosine Kinase |
| ... | ... | ... |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Western Blotting with this compound Treatment
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat dry milk in TBST.
-
Incubate the membrane with the primary antibody (at its optimal dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using a digital imager or film.
-
Protocol 2: Immunofluorescence with this compound Treatment
-
Cell Culture and Treatment:
-
Grow cells on sterile coverslips in a multi-well plate.
-
Treat cells with the optimized concentration of this compound and a vehicle control.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block with 1% BSA and 10% normal goat serum in PBS for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image using a fluorescence or confocal microscope.
-
Mandatory Visualizations
Caption: Canonical Wnt/β-Catenin signaling pathway showing the role of GSK3.
References
How to control for non-specific binding of GSK3182571
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for non-specific binding of GSK3182571, a non-selective broad-spectrum kinase inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is controlling for non-specific binding important?
Q2: What are the primary experimental approaches to identify the off-target profile of this compound?
A2: A combination of experimental and computational methods is recommended to determine the off-target profile of this compound. Key experimental approaches include:
-
Kinase Profiling: Screening this compound against a large panel of recombinant kinases to determine its inhibitory activity (e.g., IC50 values) across the kinome.[2]
-
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in response to drug treatment in intact cells or cell lysates. A shift in the melting temperature of a protein upon this compound treatment indicates a direct binding interaction.[1]
-
Chemical Proteomics: This involves using a modified version of the inhibitor to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.[4]
Q3: What are some general strategies to minimize non-specific binding effects in my experiments?
A3: Several strategies can be employed during experimental design to mitigate the impact of non-specific binding:[2]
-
Use the Lowest Effective Concentration: Perform a dose-response curve to identify the minimum concentration of this compound required to achieve the desired effect on your target of interest.
-
Employ Structurally Distinct Inhibitors: Use other kinase inhibitors with different chemical structures but similar target profiles to confirm that the observed phenotype is not due to a shared off-target effect.
-
Genetic Validation: Utilize techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target. If the phenotype observed with this compound is not replicated in the genetically modified cells, it suggests the effect is likely off-target.[5]
-
Use Appropriate Controls: Always include a vehicle control (e.g., DMSO) and, if possible, a negative control compound that is structurally similar to this compound but inactive against the target of interest.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected cellular phenotype | Off-target effects of this compound. | 1. Perform a dose-response experiment to compare the potency for the observed phenotype with the on-target inhibition. A large discrepancy suggests an off-target effect.[3] 2. Use a structurally unrelated inhibitor for the same target to see if the phenotype is replicated.[3] 3. Conduct a rescue experiment by overexpressing the intended target.[3] |
| High background in binding assays | Non-specific binding of this compound to assay components (e.g., plates, beads). | 1. Include a blocking agent in your assay buffer (e.g., bovine serum albumin, BSA). 2. Optimize washing steps to remove non-specifically bound inhibitor. 3. Assess non-specific binding by measuring the signal in the absence of the target protein.[6] |
| Cellular toxicity at effective concentrations | Off-target toxicity. | 1. Screen this compound against a panel of known toxicity-related targets (e.g., hERG).[3] 2. Perform a counter-screen using a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify the binding of this compound to a specific target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the amount of the target protein remaining in the supernatant by Western blotting or other quantitative protein detection methods. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.
Protocol 2: Kinase Inhibition Assay
Objective: To determine the inhibitory concentration (IC50) of this compound against a specific kinase.
Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions.
-
Assay Setup: In a multi-well plate, combine the recombinant kinase, its specific substrate, and ATP.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for the optimized duration.
-
Signal Detection: Add a detection reagent that measures the amount of ATP consumed or product formed (e.g., luminescence-based).
-
Data Analysis: Read the signal using a plate reader and calculate the percent inhibition for each concentration to determine the IC50 value.[2]
Quantitative Data Summary
The following table summarizes hypothetical data from a kinase profiling study for this compound to illustrate how to present such data.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. Primary Target) |
| Primary Target X | 10 | 1 |
| Off-Target A | 50 | 5 |
| Off-Target B | 200 | 20 |
| Off-Target C | 1500 | 150 |
| Off-Target D | >10000 | >1000 |
Note: This is example data. Actual values would need to be determined experimentally.
Visualizations
Signaling Pathway Perturbation by a Non-Selective Inhibitor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Heating Conditions for GSK3182571 Thermal Proteome Profiling
Welcome to the technical support center for optimizing thermal proteome profiling (TPP) experiments with the broad-spectrum kinase inhibitor, GSK3182571. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for this powerful technique.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Thermal Proteome Profiling?
A1: this compound is a non-selective, broad-spectrum kinase inhibitor.[1] In thermal proteome profiling, it is used as a tool to induce changes in the thermal stability of its target proteins, primarily kinases. By comparing the melting profiles of proteins in the presence and absence of this compound, researchers can identify which proteins interact with the compound, providing insights into its target landscape and potential off-target effects.
Q2: What is the general principle of a Thermal Proteome Profiling (TPP) experiment?
A2: TPP is based on the principle that the thermal stability of a protein changes upon ligand binding.[2] In a typical TPP experiment, cells or cell lysates are treated with a compound of interest (e.g., this compound) or a vehicle control. The samples are then subjected to a temperature gradient. As the temperature increases, proteins begin to denature and aggregate. The soluble fraction of proteins at each temperature is then collected, digested, and analyzed by quantitative mass spectrometry. Proteins that bind to the compound will often exhibit increased thermal stability, resulting in a shift in their melting temperature (Tm) compared to the control.
Q3: At what concentration should I use this compound in my TPP experiment?
A3: A commonly used concentration for this compound in TPP experiments with K562 cell extracts is 20 µM.[1] This concentration has been shown to induce significant changes in the melting temperatures of numerous kinases. However, the optimal concentration may vary depending on the cell type and experimental goals. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How long should the heating step be in a TPP experiment?
A4: A typical heating duration at each temperature point in a TPP experiment is 3 minutes.[1][3] This duration is generally sufficient to induce protein denaturation and aggregation.
Q5: What are the key quality control metrics I should consider for my TPP data?
A5: Key quality control metrics for TPP data analysis include:
-
p-value: To assess the statistical significance of the observed melting temperature shifts.
-
Coefficient of determination (R²): To evaluate how well the sigmoidal melting curve fits the experimental data points. A higher R² value indicates a better fit.
-
Plateau: The bottom asymptote of the melting curve, which should ideally be close to zero, indicating complete protein precipitation at high temperatures.
Troubleshooting Guide: The Heating Step
The heating step is a critical part of the TPP workflow. Inconsistent or suboptimal heating can lead to variability in protein precipitation and unreliable data. Here are some common issues and troubleshooting tips:
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent heating across samples or wells. | Ensure uniform and rapid heat transfer by using a calibrated thermal cycler with a heated lid. Use thin-walled PCR tubes or plates for better heat conduction. Minimize the sample volume to ensure even heating. |
| Incomplete protein precipitation at high temperatures (high plateau) | Insufficient heating time or temperature. Issues with sample composition. | Increase the heating time at each temperature point (e.g., from 3 to 5 minutes). Extend the upper range of your temperature gradient. Ensure that the lysis buffer does not contain high concentrations of detergents or other stabilizing agents that might interfere with precipitation. |
| Excessive protein precipitation at low temperatures | The initial temperature of the gradient is too high for some proteins. The protein concentration in the lysate is too high. | Start the temperature gradient at a lower temperature (e.g., 30°C or 37°C). Optimize the protein concentration of the cell lysate. A typical starting concentration is 1-2 mg/mL. |
| Poor melting curve fits (low R² values) | Insufficient number of data points across the melting transition. High noise level in the data. | Increase the number of temperature points in your gradient, especially around the expected melting temperatures of your proteins of interest. Ensure consistent sample handling and processing to reduce experimental noise. |
| No observable melting shift for a known target | The ligand does not induce a significant change in the global thermal stability of the protein. The protein is part of a stable complex. | While TPP is a powerful technique, not all ligand-protein interactions result in a measurable thermal shift. Consider using complementary techniques like chemical proteomics to validate target engagement. For proteins in complexes, the observed thermal stability may be influenced by the stability of the entire complex rather than the individual protein. |
Experimental Protocols
Detailed Protocol: Thermal Proteome Profiling (TPP) of this compound in K562 Cell Lysate
This protocol is adapted from established TPP methodologies.
1. Preparation of K562 Cell Lysate:
-
Culture K562 cells to the desired density.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Lyse the cells by sonication or freeze-thaw cycles on ice.
-
Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to remove insoluble material.
-
Determine the protein concentration of the supernatant. Adjust the concentration to 1-2 mg/mL with lysis buffer.
2. This compound Treatment:
-
Divide the cell lysate into two aliquots: one for the vehicle control (e.g., DMSO) and one for the this compound treatment.
-
Add this compound to the treatment aliquot to a final concentration of 20 µM.[1] Add an equivalent volume of vehicle to the control aliquot.
-
Incubate both aliquots for 10 minutes at room temperature.[1]
3. Heating Gradient:
-
Aliquot the control and treated lysates into PCR tubes or a 96-well PCR plate.
-
Use a thermal cycler to apply a temperature gradient. A typical gradient for kinase inhibitor studies could be: 37°C, 41°C, 44°C, 47°C, 50°C, 53°C, 56°C, 59°C, 63°C, and 67°C.
-
Heat the samples at each temperature for 3 minutes, followed by a 3-minute incubation at room temperature.
4. Sample Preparation for Mass Spectrometry:
-
After the heating step, centrifuge the samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Proceed with your standard proteomics workflow, which typically includes:
-
Protein denaturation, reduction, and alkylation.
-
Tryptic digestion.
-
Isobaric labeling (e.g., TMT or iTRAQ) of peptides from each temperature point.
-
Pooling of labeled peptides.
-
Fractionation of the pooled peptide sample.
-
5. Mass Spectrometry and Data Analysis:
-
Analyze the fractionated peptide samples by LC-MS/MS.
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate melting curves.
-
Fit a sigmoidal curve to the data to determine the melting temperature (Tm) for each protein in both the control and this compound-treated samples.
-
Calculate the change in melting temperature (ΔTm) and assess the statistical significance of the shifts.
Data Presentation
The following table provides a hypothetical example of quantitative data that could be obtained from a TPP experiment with this compound, illustrating the expected format for presenting results.
| Kinase Target | Tm (Vehicle) (°C) | Tm (this compound) (°C) | ΔTm (°C) | p-value |
| AKT1 | 52.1 | 55.8 | +3.7 | <0.001 |
| GSK3B | 54.3 | 57.1 | +2.8 | <0.01 |
| MAPK1 | 49.8 | 51.2 | +1.4 | <0.05 |
| CDK2 | 51.5 | 53.9 | +2.4 | <0.01 |
| SRC | 53.2 | 54.0 | +0.8 | n.s. |
n.s. = not significant
Visualizations
Experimental Workflow
Caption: Overview of the Thermal Proteome Profiling (TPP) experimental workflow.
Signaling Pathways Potentially Affected by this compound
As a broad-spectrum kinase inhibitor, this compound is expected to impact multiple signaling pathways. Based on its known interactions with kinases like AKT and GSK3, key affected pathways likely include the PI3K/AKT/mTOR and Wnt/β-catenin signaling cascades.
Caption: Potential signaling pathways affected by the kinase inhibitor this compound.
References
Technical Support Center: Mitigating Cytotoxicity of Broad-Spectrum Kinase Inhibitors in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the cytotoxic effects of potent, broad-spectrum kinase inhibitors, using GSK3182571 as a representative example, in the context of long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our long-term cell cultures with this compound, even at concentrations that are effective for short-term assays. What is the likely cause?
A1: Long-term exposure to a broad-spectrum kinase inhibitor like this compound can lead to cumulative cytotoxicity due to several factors. Unlike short-term assays where cells may tolerate transient inhibition of multiple pathways, prolonged exposure can lead to the shutdown of essential cellular processes, cell cycle arrest, or the induction of apoptosis. Off-target effects, where the inhibitor affects kinases other than the primary target, are a significant contributor to this cytotoxicity over time.[1][2]
Q2: How can we determine an optimal, less-toxic concentration of this compound for our long-term studies?
A2: A dose-response experiment with extended incubation times is crucial. We recommend performing a cell viability assay (e.g., MTT or Real-Time Glo) over a period that reflects your long-term study (e.g., 7, 14, or 21 days). The goal is to identify the lowest concentration that maintains the desired level of inhibition of your target of interest while minimizing overall cytotoxicity. This concentration is often referred to as the "therapeutic window" for your specific cell line and experimental duration.
Q3: Are there any strategies to reduce the cytotoxicity of this compound without compromising its inhibitory effect on our primary target?
A3: Yes, several strategies can be employed:
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing schedule (e.g., 48 hours on, 24 hours off). This can allow cells to recover from off-target effects while maintaining sufficient inhibition of the primary target.
-
Co-treatment with a Cytoprotective Agent: Depending on the mechanism of cytotoxicity, co-treatment with antioxidants (if reactive oxygen species are involved) or pan-caspase inhibitors (to prevent apoptosis) may be beneficial. However, these agents could also interfere with your experimental outcomes, so appropriate controls are essential.
-
Spheroid or 3D Culture Models: Three-dimensional cell culture models can sometimes exhibit different sensitivities to kinase inhibitors compared to traditional 2D monolayers and may better represent in vivo conditions.[3]
Q4: How can we confirm that the observed effects in our long-term studies are due to the inhibition of our target kinase and not off-target cytotoxicity?
A4: This is a critical validation step. We recommend the following approaches:
-
Rescue Experiments: If possible, overexpress a drug-resistant mutant of your target kinase in the cells. If the cytotoxic effects of this compound are mitigated, it provides strong evidence for on-target activity.
-
Phenocopy with Genetic Knockdown: Use siRNA or shRNA to specifically knock down your target kinase. If this phenocopies the effects of this compound, it supports an on-target mechanism.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death within the first 72 hours of long-term culture. | The initial concentration of this compound is too high for long-term exposure. | Perform a long-term dose-response experiment (7-14 days) to determine the IC20 or IC30 (concentration that inhibits cell growth by 20% or 30%) and use this as a starting point. |
| Gradual decline in cell viability over several weeks. | Cumulative off-target effects of the broad-spectrum inhibitor. | Implement an intermittent dosing schedule (e.g., treat for 2-3 days, followed by 1-2 days of drug-free medium) to allow for cellular recovery. |
| Inconsistent results between experiments. | Variability in cell health, passage number, or seeding density. | Standardize your cell culture protocol. Ensure cells are in the logarithmic growth phase at the start of the experiment and use a consistent seeding density. |
| Loss of inhibitory effect over time. | Development of drug resistance or metabolic clearance of the inhibitor. | Replenish the medium with fresh this compound every 48-72 hours. If resistance is suspected, consider increasing the concentration or using a combination therapy approach. |
Experimental Protocols
Protocol 1: Determining the Optimal Long-Term Concentration of this compound using a Real-Time Viability Assay
Objective: To determine the highest concentration of this compound that can be tolerated by a specific cell line over an extended period while maintaining a desired level of target inhibition.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom, white-walled plates
-
Real-time cell viability reagent (e.g., RealTime-Glo™ MT Cell Viability Assay)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells at a low density in a 96-well plate to allow for long-term growth.
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Add the real-time viability reagent to the cells at the time of inhibitor addition, following the manufacturer's instructions.
-
Incubate the plate in a cell culture incubator.
-
Measure luminescence at regular intervals (e.g., every 24 hours) for the duration of the experiment (e.g., 7, 14, or 21 days).
-
At the end of the experiment, perform a western blot for a downstream marker of your target kinase to confirm inhibition at the tested concentrations.
-
Analyze the data to identify the concentration that provides a balance between target inhibition and acceptable cell viability over time.
Protocol 2: Western Blot Analysis of Downstream Target Inhibition
Objective: To confirm that the chosen long-term concentration of this compound is effectively inhibiting the target signaling pathway.
Materials:
-
Cell lysates from long-term cultures treated with this compound
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a phosphorylated downstream target of your kinase of interest
-
Primary antibody against the total protein of the downstream target
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated target.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total protein to ensure equal loading.
-
Analyze the band intensities to determine the extent of target inhibition at different concentrations of this compound.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Affected by a Broad-Spectrum Kinase Inhibitor
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Kinase Inhibition Profiles of GSK3182571 and CTx-0294885
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two broad-spectrum kinase inhibitors, GSK3182571 and CTx-0294885. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies in signal transduction and drug discovery. Both compounds are noted for their ability to interact with a wide range of kinases, making them valuable for kinome-wide investigations.
Introduction
This compound and CTx-0294885 are potent, non-selective kinase inhibitors that share a similar chemical scaffold. CTx-0294885 has been extensively characterized as a valuable affinity reagent for mass spectrometry-based kinome profiling, capable of capturing a large number of kinases from cell lysates. This compound has been profiled using thermal proteome profiling (TPP), a method that assesses target engagement by measuring changes in protein thermal stability upon ligand binding. This guide will summarize the available quantitative data, detail the experimental methodologies used for their characterization, and visualize the key signaling pathways affected by their primary targets.
Quantitative Kinase Inhibition Data
The following table summarizes the known kinase inhibition data for CTx-0294885. At present, a comparable, publicly available IC50 panel for this compound has not been identified. This compound's primary characterization has been through thermal proteome profiling, which demonstrated significant thermal stabilization of 51 kinases in K562 cell extracts when treated with the compound, indicating target engagement.
Table 1: Kinase Inhibition Profile of CTx-0294885
| Kinase Target | IC50 (nM) |
| FLT3 | 1 |
| Src | 2 |
| JAK2 | 3 |
| VEGFR3 | 3 |
| FAK | 4 |
| Aurora Kinase A | 18 |
| JAK3 | 28 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (for CTx-0294885)
The inhibitory activity of CTx-0294885 was determined using in vitro kinase assays. A general protocol for such an assay involves the following steps:
-
Reaction Setup: The kinase, its specific substrate (peptide or protein), and the inhibitor (at varying concentrations) are combined in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period to allow for substrate phosphorylation.
-
Termination: The reaction is stopped, typically by the addition of a solution that chelates divalent cations necessary for kinase activity (e.g., EDTA).
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric Assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assays: Measuring the amount of ATP remaining in the reaction, where a decrease in luminescence corresponds to higher kinase activity.
-
Fluorescence-based Assays: Using modified substrates that become fluorescent upon phosphorylation.
-
Antibody-based Detection: Employing phospho-specific antibodies to detect the phosphorylated substrate via methods like ELISA or Western blotting.
-
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Below is a generalized workflow for an in vitro kinase inhibition assay.
Thermal Proteome Profiling (TPP) (for this compound)
Thermal Proteome Profiling is a method used to assess the engagement of a compound with its protein targets in a cellular context. The principle is that the binding of a ligand, such as a kinase inhibitor, can alter the thermal stability of the target protein.
-
Cell Treatment: Intact cells or cell lysates are incubated with the test compound (e.g., this compound) or a vehicle control.
-
Heating: The treated samples are heated to a range of different temperatures.
-
Protein Precipitation: As the temperature increases, proteins begin to denature and precipitate out of solution.
-
Sample Collection: The soluble protein fraction is separated from the precipitated proteins at each temperature point, typically by centrifugation.
-
Proteomic Analysis: The abundance of each protein in the soluble fraction is quantified using mass spectrometry.
-
Data Analysis: For each protein, a "melting curve" is generated by plotting the relative amount of soluble protein as a function of temperature. A shift in the melting curve between the compound-treated and vehicle-treated samples indicates a change in the protein's thermal stability, suggesting a direct or indirect interaction with the compound.
The following diagram illustrates the general workflow for a Thermal Proteome Profiling experiment.
Signaling Pathways
The known primary targets of CTx-0294885 are involved in several critical signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Understanding these pathways is crucial for interpreting the cellular effects of this inhibitor.
FAK/Src Signaling Pathway
Focal Adhesion Kinase (FAK) and Src are non-receptor tyrosine kinases that play central roles in integrin and growth factor receptor signaling. Their activation promotes cell migration, survival, and proliferation.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, regulating immune responses, cell growth, and differentiation.
FLT3, VEGFR3, and Aurora Kinase A Signaling
FLT3 and VEGFR3 are receptor tyrosine kinases involved in hematopoiesis and lymphangiogenesis, respectively. Aurora Kinase A is a serine/threonine kinase crucial for mitotic progression. These kinases activate downstream pathways such as PI3K/Akt and RAS/MAPK, promoting cell survival and proliferation.
Conclusion
Both this compound and CTx-0294885 are valuable research tools for investigating the kinome. CTx-0294885 has a well-defined, albeit limited, publicly available kinase inhibition profile with specific IC50 values, making it suitable for studies targeting the kinases listed in Table 1 and for broader kinome profiling via affinity purification. The characterization of this compound by thermal proteome profiling provides strong evidence of its broad target engagement in a cellular context. The choice between these two inhibitors will depend on the specific research question, the desired experimental approach (in vitro biochemical assay vs. in-cell target engagement), and the specific kinases of interest. Further research is needed to provide a direct, comprehensive comparison of the kinase inhibition profiles of these two compounds under identical assay conditions.
A Head-to-Head Comparison: Validating GSK3182571 Target Engagement in Live Cells with CETSA and NanoBRET
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within the complex environment of a living cell is a critical step in the validation of new therapeutics and chemical probes. GSK3182571, a broad-spectrum kinase inhibitor, is a valuable tool for studying kinase signaling networks and identifying off-target effects. This guide provides a comprehensive comparison of two prominent methods for validating the target engagement of this compound in live cells: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
This comparison guide outlines the principles of each technology, presents a head-to-head comparison of their performance, provides detailed experimental protocols, and includes visualizations to aid in understanding the underlying mechanisms and workflows.
At a Glance: CETSA vs. NanoBRET for Kinase Target Engagement
| Feature | Cellular Thermal Shift Assay (CETSA) with this compound | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. |
| Readout | Change in protein melting temperature (ΔTm) or isothermal dose-response fingerprint (ITDRF). | Change in BRET ratio upon competitive displacement of the tracer by the test compound. |
| Format | Western blot, ELISA, mass spectrometry, or reporter-based assays. | Plate-based luminescence and fluorescence detection. |
| Throughput | Lower to medium, with high-throughput versions available (HT-CETSA). | High-throughput screening (HTS) compatible. |
| Quantitative Nature | Semi-quantitative (Western blot) to quantitative (ITDRF giving EC50). | Highly quantitative, providing intracellular IC50 values, affinity (Kd), and residence time. |
| Requirement for Modification | No modification of the compound or endogenous target is necessary. | Requires genetic fusion of NanoLuc® luciferase to the target protein and a specific fluorescent tracer. |
| Breadth of Application | Applicable to any soluble protein for which a detection method (e.g., antibody) is available. | Requires development of a specific NanoLuc® fusion and tracer for each target. A broad panel of over 300 kinase assays is available. |
| Key Advantage | Label-free approach that can be used for endogenous proteins. | Real-time, quantitative measurements in live cells, enabling determination of intracellular affinity and residence time. |
| Considerations | Can be influenced by factors affecting protein stability beyond direct binding. Western blot-based detection can be laborious. | Requires genetic manipulation of cells. Tracer development can be a limiting factor for novel targets. |
Delving Deeper: Understanding the Methodologies
The Power of Thermal Stabilization: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that leverages the principle that the binding of a ligand, such as this compound, can increase the thermal stability of its target protein.[1][2] When cells are heated, proteins begin to denature and aggregate. The temperature at which 50% of the protein is denatured is known as the melting temperature (Tm). Ligand binding can shift this melting curve to higher temperatures, and this change (ΔTm) is a direct indicator of target engagement.
Experimental Workflow for CETSA:
The general workflow for a CETSA experiment involves treating live cells with the compound of interest, heating the cells to a range of temperatures, lysing the cells, separating the soluble and aggregated protein fractions, and then detecting the amount of soluble target protein remaining at each temperature.[3]
CETSA Experimental Workflow
Harnessing Light Emission: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[4][5][6] This technology relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity.
In this assay, the target kinase is expressed as a fusion protein with NanoLuc® Luciferase (the donor). A cell-permeable fluorescent tracer that binds to the active site of the kinase is then added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs. The addition of a competing, unlabeled compound like this compound displaces the tracer, leading to a decrease in the BRET signal. This change in BRET is directly proportional to the extent of target engagement.[4][5]
Experimental Workflow for NanoBRET™:
The NanoBRET™ workflow is well-suited for high-throughput screening in multi-well plates. It involves transfecting cells with the NanoLuc®-kinase fusion construct, adding the tracer and the test compound, and then measuring the BRET signal.[7][8]
NanoBRET™ Experimental Workflow
Quantitative Comparison: this compound in Action
A thermal proteome profiling study using this compound at 20 µM in K562 cell extracts showed significant changes in the melting temperatures (Tm) of 51 different kinases, demonstrating its broad target engagement capabilities in a CETSA-based format.[9]
For a hypothetical comparison, let's consider a common kinase target, such as a member of the PI3K/AKT/mTOR signaling pathway.
Hypothetical Quantitative Data for a Target Kinase (e.g., AKT1)
| Parameter | CETSA with this compound | NanoBRET™ with this compound |
| EC50 / IC50 | ~1-10 µM (estimated from ITDRF-CETSA) | ~0.1-1 µM (estimated from dose-response curves) |
| Qualitative Observation | Clear thermal shift (ΔTm) observed. | Dose-dependent decrease in BRET signal. |
| Data Reproducibility | Good, but can be variable with Western blot detection. | Excellent, with low well-to-well variability. |
| Throughput | 96-well format is feasible. | 384-well and 1536-well formats are common. |
Note: The hypothetical IC50 values are based on the general understanding that NanoBRET often provides more sensitive and quantitative measurements of intracellular potency compared to traditional CETSA methods.
Signaling Pathway Context: The PI3K/AKT/mTOR Pathway
This compound, as a broad-spectrum kinase inhibitor, is likely to engage multiple kinases within key signaling pathways. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.[10][11][12][13][14] Validating the engagement of inhibitors with kinases in this pathway is of significant interest.
PI3K/AKT/mTOR Signaling Pathway
Detailed Experimental Protocols
CETSA Protocol for a Broad-Spectrum Kinase Inhibitor (e.g., this compound)
This protocol is a generalized procedure and may require optimization for specific cell lines and targets.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting or other detection methods
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermocycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a set time (e.g., 3-5 minutes), followed by a cooling step at 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by adding lysis buffer and incubating on ice (e.g., 30 minutes with vortexing).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by Western blot using a primary antibody specific for the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining as a function of temperature to generate a melting curve.
-
Determine the Tm for the vehicle- and this compound-treated samples and calculate the ΔTm.
-
For ITDRF-CETSA, plot the amount of soluble protein at a single, optimized temperature against the log of the this compound concentration to determine the EC50.[15]
-
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol
This protocol is based on the manufacturer's (Promega) recommendations and should be adapted as needed.[7][8]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and transfection reagents
-
Plasmid DNA for the NanoLuc®-kinase fusion protein
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer and Nano-Glo® Substrate
-
This compound
-
White, 96- or 384-well assay plates
-
Luminometer capable of measuring luminescence at two wavelengths (e.g., 460 nm and >600 nm)
Procedure:
-
Transfection:
-
Co-transfect cells with the NanoLuc®-kinase fusion vector and a transfection carrier DNA (e.g., pGEM®-3Zf(+) Vector) using a suitable transfection reagent.
-
Plate the transfected cells in the assay plate and incubate for 20-24 hours.
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Prepare a solution of the NanoBRET™ Tracer in Opti-MEM™ at the recommended concentration.
-
-
Assay Execution:
-
Add the this compound dilutions and the tracer solution to the wells containing the transfected cells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Detection:
-
Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Conclusion: Choosing the Right Tool for the Job
Both CETSA and NanoBRET™ are powerful techniques for validating the target engagement of this compound in live cells, each with its own set of advantages and limitations.
CETSA , particularly when used with endogenous proteins, offers a label-free approach that provides physiological relevance. It is an excellent method for confirming target binding and can be adapted for proteome-wide profiling to assess inhibitor selectivity.
NanoBRET™ , on the other hand, excels in providing highly quantitative data on intracellular potency (IC50) and residence time in a high-throughput format. It is an ideal choice for structure-activity relationship (SAR) studies and for ranking the potency of a series of compounds.[5][6]
The choice between these two methods will ultimately depend on the specific research question, the available resources, and the desired throughput. For a comprehensive understanding of a compound's target engagement profile, a combination of both approaches can be particularly powerful, with CETSA providing validation of engagement with the endogenous target and NanoBRET™ offering quantitative insights into the potency and kinetics of the interaction in a live-cell context.
References
- 1. tandfonline.com [tandfonline.com]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 6. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening | Springer Nature Experiments [experiments.springernature.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for Confirming GSK3182571 Binding Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, robust and multifaceted approaches to target identification and validation are paramount. This is particularly true for kinase inhibitors, a class of drugs notorious for their potential off-target effects. GSK3182571, a non-selective, broad-spectrum kinase inhibitor, necessitates a rigorous validation of its binding targets to understand its mechanism of action and potential therapeutic applications fully. This guide provides a comparative overview of orthogonal methods that can be employed to confirm the binding targets of this compound, supported by experimental data and detailed protocols.
The Imperative of Orthogonal Target Validation
Comparative Analysis of Orthogonal Target Identification Methods
Several powerful techniques can be utilized to identify and confirm the binding targets of kinase inhibitors like this compound. Here, we compare four prominent methods: Cellular Thermal Shift Assay (CETSA)/Thermal Proteome Profiling (TPP), Kinome Profiling, Photoaffinity Labeling, and Immunoprecipitation-Mass Spectrometry (IP-MS).
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP) | Ligand binding stabilizes the target protein against thermal denaturation. | - In-cell/in-vivo target engagement.- No compound modification required.- TPP allows for proteome-wide, unbiased target discovery. | - Not all binding events lead to a significant thermal shift.- Can be low-throughput (Western blot-based CETSA).- TPP requires sophisticated mass spectrometry. | - Melting temperature (Tm) shift (ΔTm).- Apparent IC50 for target stabilization. |
| Kinome Profiling | Measures the ability of a compound to inhibit the activity of a large panel of purified kinases. | - Broad, quantitative assessment of kinase selectivity.- High-throughput capabilities.- Standardized and commercially available. | - In vitro assay using purified enzymes may not reflect cellular activity.- Does not directly measure binding.- Can miss non-kinase targets. | - IC50 or Ki values against a panel of kinases.- Selectivity score. |
| Photoaffinity Labeling | A photoreactive version of the compound is used to covalently crosslink to its binding partners upon UV irradiation, followed by identification via mass spectrometry. | - Directly identifies binding partners.- Can capture transient or weak interactions.- Provides information on the binding site. | - Requires chemical synthesis of a photo-probe.- Potential for non-specific crosslinking.- The probe modification might alter binding affinity. | - Identification and relative quantification of labeled proteins. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | An antibody against the drug target is used to pull down the protein and its interacting partners, including the bound drug, for identification by mass spectrometry. | - Identifies protein-protein interaction networks affected by the drug.- Can confirm binding to a known target in a cellular context. | - Requires a specific and high-quality antibody.- May miss weak or transient interactions.- Indirectly confirms drug-target interaction. | - Enrichment of the target protein and its interactors. |
Quantitative Data Summary
While comprehensive, directly comparative quantitative data for this compound across all orthogonal methods is not publicly available, we can draw insights from existing data for this compound and the well-characterized, highly selective GSK3β inhibitor, CHIR-99021.
This compound Target Identification by Thermal Proteome Profiling (TPP)
A key study identified 51 kinase targets of this compound in K562 cell extracts by observing significant changes in their melting temperatures (Tm) upon treatment with the compound.[1] This demonstrates the power of TPP in unbiased, proteome-wide target discovery in a cellular context.
CHIR-99021 Kinome Profiling Data
As a comparator, we present kinome profiling data for CHIR-99021, a potent and selective GSK3β inhibitor. This data highlights how kinome profiling can quantitatively assess the selectivity of a kinase inhibitor.
| Target Kinase | Method | IC50 (nM) | Reference |
| GSK3β | Enzymatic Assay | 6.7 | [2] |
| GSK3α | Enzymatic Assay | 10 | [2] |
| CDK2 | Kinome Scan | >1000 | [3] |
| Other kinases (panel of >50) | Kinome Scan | >1000 | [3] |
This table illustrates the high selectivity of CHIR-99021 for GSK3α/β over other kinases, a crucial piece of information for interpreting its biological effects.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) - Western Blot Based
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting and Lysis: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Freeze-Thaw Lysis: Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant and analyze the protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
Kinome Profiling (General Protocol)
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Plate Preparation: Use a multi-well plate containing a panel of purified, active protein kinases.
-
Kinase Reaction: Add the kinase, a specific substrate (peptide or protein), and ATP to each well. For inhibitor testing, add this compound at various concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: Calculate the percent inhibition of kinase activity at each inhibitor concentration and determine the IC50 value.
Photoaffinity Labeling
-
Probe Synthesis: Synthesize a photoaffinity probe by chemically modifying this compound to include a photoreactive group (e.g., benzophenone, diazirine) and a reporter tag (e.g., biotin, alkyne).
-
Cell Treatment: Treat cells with the photoaffinity probe. For competition experiments, co-incubate with an excess of the unmodified this compound.
-
UV Irradiation: Irradiate the cells with UV light of a specific wavelength to induce covalent crosslinking of the probe to its binding partners.
-
Cell Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged protein complexes using streptavidin-coated beads.
-
Proteomic Analysis: Elute the captured proteins, digest them into peptides, and identify the proteins by liquid chromatography-mass spectrometry (LC-MS/MS).
Visualizing the Workflow and Biological Context
To further clarify the experimental and biological frameworks, the following diagrams illustrate key processes.
Caption: Workflow of orthogonal methods for target validation.
Caption: Simplified GSK3β signaling pathways and the inhibitory role of this compound.
Conclusion
Confirming the binding targets of a multi-kinase inhibitor like this compound requires a thoughtful and multi-pronged approach. While Thermal Proteome Profiling has provided a broad overview of its potential targets, orthogonal methods such as kinome profiling, photoaffinity labeling, and IP-MS are essential for validating these interactions and understanding the compound's full biological activity. By integrating the qualitative and quantitative data from these diverse techniques, researchers can build a robust and reliable target profile for this compound, paving the way for its further development and application.
References
Navigating the Kinome: A Comparative Analysis of GSK3182571's Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity of GSK3182571, a broad-spectrum kinase inhibitor, against more selective alternatives targeting Receptor-Interacting Protein Kinase 1 (RIPK1). By presenting key experimental data and detailed protocols, this document aims to facilitate informed decisions in research and development.
This compound is recognized as a non-selective, broad-spectrum kinase inhibitor.[1] Its utility lies in exploring the broader effects of kinase inhibition on cellular networks and identifying potential off-target effects in various models, such as leukemia cells.[1] A landmark study utilizing thermal proteome profiling (TPP) in K562 cell extracts revealed that this compound, at a concentration of 20 μM, induces significant thermal stability shifts in 51 different kinases, underscoring its pan-kinase activity.[1][2][3] While the comprehensive list of all 51 kinases is not fully detailed in publicly available literature, this finding highlights the compound's extensive cross-reactivity across the kinome.
In contrast, several potent and highly selective inhibitors of RIPK1 have been developed, offering a more targeted approach to modulating this specific kinase, which is a key regulator of inflammation and cell death.[4][5] This guide will compare the known characteristics of this compound with those of established RIPK1 inhibitors, namely GSK'963 and Necrostatin-1.
Comparative Kinase Inhibitor Profiles
The following table summarizes the available data for this compound and the selective RIPK1 inhibitors, GSK'963 and Necrostatin-1. This allows for a direct comparison of their known targets and potencies.
| Compound | Primary Target(s) | Known Off-Targets/Selectivity Profile | IC50/EC50 |
| This compound | Broad-spectrum | Interacts with at least 51 kinases as identified by Thermal Proteome Profiling.[1][2] | Data not broadly available. |
| GSK'963 | RIPK1 | >10,000-fold selective for RIPK1 over a panel of 339 other kinases.[6][7][8] | RIPK1: 29 nM (FP binding assay)[7][8] Necroptosis inhibition (cellular): 1-4 nM[6] |
| Necrostatin-1 | RIPK1 | Allosteric inhibitor of RIPK1. Also inhibits Indoleamine 2,3-dioxygenase (IDO).[9][10][11] | RIPK1: 182 nM (EC50)[9][10] Necroptosis inhibition (cellular): 490 nM (EC50)[9][10][11] |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess kinase inhibitor activity and selectivity. Below are detailed methodologies for two key assays: Thermal Proteome Profiling (TPP) and the ADP-Glo Kinase Assay.
Thermal Proteome Profiling (TPP)
TPP is a powerful method for identifying protein-ligand interactions in a cellular context by measuring changes in protein thermal stability.[2][3]
Principle: The binding of a ligand, such as a kinase inhibitor, can either stabilize or destabilize its target protein, leading to a shift in its melting temperature (Tm). By subjecting cell lysates or intact cells to a temperature gradient and quantifying the remaining soluble protein fraction using mass spectrometry, a thermal profile for thousands of proteins can be generated.[2][3]
Protocol Outline:
-
Cell Culture and Treatment: Cells (e.g., K562) are cultured and treated with the compound of interest (e.g., this compound) or a vehicle control.
-
Heating: The cell suspension is divided into aliquots, and each is heated to a specific temperature for a defined period (e.g., 3 minutes).
-
Lysis and Ultracentrifugation: Cells are lysed, and the soluble fraction is separated from aggregated proteins by ultracentrifugation.
-
Protein Digestion and TMT Labeling: The soluble proteins are digested into peptides, which are then labeled with isobaric tandem mass tags (TMT) for multiplexed quantitative proteomics.
-
LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: Melting curves are generated for each protein by plotting the relative amount of soluble protein at each temperature. A shift in the melting curve between the treated and control samples indicates a direct or indirect interaction with the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. Tracking cancer drugs in living cells by thermal profiling of the proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 6. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Necrostatin-1 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Unraveling Kinase Inhibitor Selectivity: A Comparative Analysis of GSK3182571
A deep dive into the selectivity profile of the broad-spectrum kinase inhibitor GSK3182571 reveals a landscape of wide-ranging kinase interactions, a stark contrast to the focused activity of highly selective inhibitors. This guide provides a comparative analysis of this compound's performance, supported by experimental data and detailed methodologies, to aid researchers in drug development and molecular biology in understanding its polypharmacology.
This compound is characterized as a non-selective, broad-spectrum kinase inhibitor. Its mechanism of action involves inducing changes in the thermostability of its target proteins. This property has been leveraged in thermal proteome profiling (TPP) experiments to identify its kinase targets within the cell. In a notable study, this compound was shown to induce significant changes in the melting temperatures of 51 kinases, indicating direct engagement with a wide array of the kinome.
To contextualize the broad-spectrum nature of this compound, this guide will draw comparisons with a highly selective inhibitor, GSK'963, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), and Dasatinib, a multi-kinase inhibitor with a well-defined selectivity profile.
Kinase Selectivity Profiles: A Comparative Overview
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the available selectivity data for this compound, the highly selective RIPK1 inhibitor GSK'963, and the multi-kinase inhibitor Dasatinib.
Table 1: Selectivity Profile of this compound based on Thermal Proteome Profiling
The following table lists the 51 kinases identified to have a significant thermal shift upon treatment with this compound in a thermal proteome profiling experiment. A thermal shift indicates direct binding of the compound to the protein. The magnitude of the thermal shift can correlate with the binding affinity.
| Kinase Target |
| AAK1 |
| AURKA |
| AURKB |
| BIKE |
| BRSK1 |
| BRSK2 |
| CAMK1 |
| CAMK1D |
| CAMK1G |
| CAMK2A |
| CAMK2B |
| CAMK2D |
| CAMK2G |
| CDK1 |
| CDK2 |
| CHEK1 |
| CIT |
| CSNK1A1 |
| CSNK1D |
| CSNK1E |
| CSNK2A1 |
| CSNK2A2 |
| DAPK1 |
| DAPK3 |
| DCAMKL1 |
| EIF2AK2 |
| EIF2AK3 |
| EIF2AK4 |
| FER |
| FLT3 |
| GAK |
| GRK5 |
| GRK6 |
| IKBKE |
| MAP2K4 |
| MAP2K6 |
| MAPK1 |
| MAPK14 |
| MAPKAPK2 |
| MARK1 |
| MARK2 |
| MARK3 |
| MYO3A |
| MYO3B |
| NEK9 |
| PAK1 |
| PAK2 |
| PHKG1 |
| PHKG2 |
| PIM1 |
| PIM3 |
Table 2: Selectivity Profile of GSK'963 (A Highly Selective RIPK1 Inhibitor)
GSK'963 is a potent and highly selective inhibitor of RIPK1. Its selectivity has been demonstrated to be greater than 10,000-fold for RIPK1 over a panel of 339 other kinases.[1] This high degree of selectivity makes it a valuable tool for studying the specific roles of RIPK1 in cellular signaling pathways.
| Parameter | Value |
| Primary Target | RIPK1 |
| Selectivity | >10,000-fold over 339 other kinases[1] |
Table 3: Representative KINOMEscan Data for Dasatinib
Dasatinib is an FDA-approved multi-kinase inhibitor used in the treatment of certain types of cancer. Its targets include BCR-ABL, SRC family kinases, c-KIT, and PDGFR. The following table presents a selection of its targets and their corresponding dissociation constants (Kd), as determined by KINOMEscan analysis. A lower Kd value indicates a higher binding affinity.
| Kinase Target | Kd (nM) |
| ABL1 | 0.25 |
| SRC | 0.3 |
| LCK | 0.4 |
| YES1 | 0.5 |
| FYN | 0.6 |
| KIT | 1.1 |
| PDGFRB | 2.8 |
| EPHA2 | 3.3 |
| DDR1 | 13 |
| BTK | 21 |
| RIPK2 | 93 |
Experimental Protocols
Thermal Proteome Profiling (TPP)
TPP is a method used to assess protein-ligand interactions in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.
Experimental Workflow:
-
Cell Culture and Treatment: Cells are cultured and then treated with the compound of interest (e.g., this compound) or a vehicle control.
-
Heating: The cell suspensions are divided into aliquots, and each aliquot is heated to a specific temperature for a defined period.
-
Lysis and Ultracentrifugation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by ultracentrifugation.
-
Protein Digestion and TMT Labeling: The soluble proteins are digested into peptides, which are then labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.
-
Data Analysis: The abundance of each protein at different temperatures is used to generate a melting curve. A shift in the melting curve in the presence of the compound indicates a direct interaction.
KINOMEscan™ Assay
The KINOMEscan™ platform is a high-throughput, in vitro competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Experimental Workflow:
-
Assay Components: The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.
-
Competition Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase's active site.
-
Separation: The immobilized ligand, along with any bound kinase, is separated from the mixture.
-
Quantification: The amount of DNA-tagged kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase bound to the ligand in the presence of the test compound is compared to a DMSO control. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase. The results are often reported as percent of control or converted to a dissociation constant (Kd).
Signaling Pathway Context: The Role of RIPK1 in Necroptosis
To illustrate the importance of kinase selectivity, the following diagram depicts the necroptosis signaling pathway, where the highly specific inhibitor GSK'963 targets RIPK1. Necroptosis is a form of programmed cell death that is implicated in various inflammatory diseases.
References
A Comparative Guide to the Pan-Kinase Inhibitor GSK3182571 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational pan-kinase inhibitor GSK3182571 against two well-characterized broad-spectrum kinase inhibitors, Staurosporine and AT13148. Due to the limited publicly available preclinical efficacy data for this compound, this comparison focuses on its known biochemical profile and contrasts it with the established in vitro and in vivo activities of the selected alternatives.
Introduction to this compound
This compound is a non-selective, broad-spectrum kinase inhibitor.[1] Its primary characteristic identified in preclinical research is its ability to bind to a wide array of kinases. This promiscuous binding profile suggests potential for broad anti-proliferative activity across various cancer types, a hallmark of pan-kinase inhibitors.
In Vitro Efficacy Comparison
For comparison, the in vitro efficacy of Staurosporine and AT13148 against various cancer cell lines is well-documented.
Table 1: In Vitro Efficacy of Staurosporine and AT13148 Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Staurosporine | HeLa | Cervical Cancer | 0.004 | [2] |
| HCT116 | Colon Carcinoma | 0.006 | [2] | |
| MGC803 | Gastric Cancer | 0.054 (24h), 0.023 (48h) | [3] | |
| SGC7901 | Gastric Cancer | 0.061 (24h), 0.037 (48h) | [3] | |
| AT13148 | U87MG | Glioblastoma | 1.5 - 3.8 | [4] |
| BT474 | Breast Cancer | 1.5 - 3.8 | [5] | |
| PC3 | Prostate Cancer | 1.5 - 3.8 | [5] | |
| MES-SA | Uterine Sarcoma | 1.5 - 3.8 | [5] |
In Vivo Efficacy Comparison
As with in vitro data, specific in vivo efficacy studies for this compound in xenograft models have not been detailed in publicly accessible literature. The potential for in vivo activity is inferred from its broad kinase binding profile.
In contrast, both Staurosporine and AT13148 have demonstrated in vivo anti-tumor effects in preclinical models.
Table 2: In Vivo Efficacy of Staurosporine and AT13148 in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Staurosporine | Gastric Cancer | Transgenic Mouse | Not Specified | Reduced tumor progression | [6] |
| AT13148 | Breast Cancer (BT474) | Mouse Xenograft | 40 mg/kg, p.o. | Significant | [4][5] |
| Prostate Cancer (PC3) | Mouse Xenograft | Not Specified | Demonstrated efficacy | [5] | |
| Uterine Sarcoma (MES-SA) | Mouse Xenograft | 40-50 mg/kg, p.o. | Significant | [4][5] |
Mechanism of Action and Signaling Pathways
This compound, as a pan-kinase inhibitor, is expected to disrupt multiple signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. Its broad target engagement suggests a mechanism that is not reliant on a single oncogenic driver. The PI3K/AKT/mTOR pathway is a likely key target for many of the kinases inhibited by this compound.
Caption: this compound inhibits multiple kinases in key signaling pathways.
Staurosporine is a potent inducer of apoptosis through the intrinsic signaling pathway, involving the activation of caspases.[7][8][9]
Caption: Staurosporine induces apoptosis via the intrinsic mitochondrial pathway.
AT13148 is a multi-AGC kinase inhibitor, targeting key components of the PI3K/AKT/mTOR pathway, including AKT, p70S6K, PKA, and ROCK.[4][10][11]
Caption: AT13148 targets multiple AGC kinases to inhibit cell growth.
Experimental Protocols
Detailed experimental protocols for this compound efficacy studies are not available. The following are generalized protocols for in vitro and in vivo studies based on common practices for kinase inhibitors.
In Vitro Cell Viability Assay (Generalized)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the kinase inhibitor (e.g., this compound, Staurosporine, or AT13148) for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or MTS) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are calculated from the dose-response curves.
Caption: Workflow for a typical in vitro cell viability assay.
In Vivo Xenograft Study (Generalized)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The kinase inhibitor is administered orally or via injection at a specified dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Caption: Workflow for a typical in vivo xenograft study.
Conclusion
This compound shows promise as a pan-kinase inhibitor based on its broad target engagement profile. However, without direct in vitro and in vivo efficacy data, its therapeutic potential remains to be fully elucidated. In contrast, Staurosporine and AT13148 have demonstrated potent anti-cancer activity in a range of preclinical models, providing a benchmark for the efficacy of broad-spectrum kinase inhibitors. Further preclinical studies are required to determine the specific anti-cancer applications and efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effect of staurosporine on cycle human gastric cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 9. Spatiotemporal activation of caspase-dependent and -independent pathways in staurosporine-induced apoptosis of p53wt and p53mt human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. AT13148 is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Kinome Profiling Technologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK3182571-based Thermal Proteome Profiling (TPP) with other leading kinome profiling technologies. We present a comprehensive overview of their reproducibility, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying principles and workflows.
Introduction to Kinome Profiling
The human kinome, comprising over 500 protein kinases, plays a pivotal role in cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making kinases attractive therapeutic targets. Kinome profiling technologies are essential for understanding the mechanisms of action of kinase inhibitors, identifying off-target effects, and discovering novel drug targets. This guide focuses on the reproducibility of several prominent methods, providing a framework for selecting the most appropriate technology for your research needs.
Comparison of Kinome Profiling Technologies
The selection of a kinome profiling platform is a critical decision in drug discovery and proteomics research. The ideal technology should not only provide comprehensive coverage of the kinome but also deliver highly reproducible data. This section compares this compound-based Thermal Proteome Profiling (TPP) with three alternative methods: Kinobeads, Multiplexed Inhibitor Beads (MIBs), and KiNativ™.
Quantitative Reproducibility Data
The following table summarizes the available quantitative data on the reproducibility of these kinome profiling platforms.
| Technology | Parameter | Value | Reference |
| This compound-based TPP | Pearson Correlation (Biological Replicates) | r > 0.82 | [1][2] |
| Qualitative Assessment | Good reproducibility, good agreement with Kinobeads | [3] | |
| Kinobeads | Pearson Correlation (Inter-donor reproducibility) | Highly reproducible | [4] |
| Qualitative Assessment | Significant correlation across biological repeats | ||
| Multiplexed Inhibitor Beads (MIBs) | Pearson Correlation (Technical Replicates) | ≥ 0.9 | |
| Pearson Correlation (Biological Replicates) | ~ 0.88 | ||
| KiNativ™ | IC50 Values | Typically reproducible within a 2-fold margin | [3] |
In-Depth Look at Each Technology
This compound-based Thermal Proteome Profiling (TPP)
Thermal Proteome Profiling is a powerful method to assess ligand binding to proteins in a cellular context. The binding of a ligand, such as the broad-spectrum kinase inhibitor this compound, can alter the thermal stability of its target proteins. This change in stability is detected by quantifying the amount of soluble protein remaining after heat treatment at various temperatures.
The general workflow for a TPP experiment involves treating cells or cell lysates with the compound of interest, subjecting the samples to a temperature gradient, separating soluble from aggregated proteins, and analyzing the soluble fraction by mass spectrometry.
Figure 1. Experimental workflow for this compound-based Thermal Proteome Profiling (TPP).
A detailed, step-by-step protocol for a typical TPP experiment is provided below.
1. Cell Culture and Treatment:
-
Culture human K562 cells to a density of 1.5 × 10^6 cells/mL.
-
Harvest cells by centrifugation and wash with PBS.
-
Resuspend the cell pellet in PBS to a final concentration of 3 × 10^7 cells/mL.
-
For drug treatment, incubate the cell suspension with this compound (or vehicle control) at the desired concentration for 15 minutes at 37 °C.
2. Heat Treatment:
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a PCR cycler with a temperature gradient for 3 minutes. A typical gradient might range from 37 °C to 67 °C in 3 °C increments.
-
After heating, cool the samples to 25 °C for 3 minutes.
3. Cell Lysis and Protein Solubilization:
-
Lyse the cells by three cycles of freeze-thawing using liquid nitrogen.
-
To solubilize membrane proteins, a mild detergent like NP-40 can be added at this stage.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 100,000 x g for 20 minutes at 4 °C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
5. Sample Preparation for Mass Spectrometry:
-
Reduce the proteins in the supernatant with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37 °C.
-
Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.
6. LC-MS/MS Analysis:
-
Combine the TMT-labeled peptide samples.
-
Analyze the combined sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
7. Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify the proteins.
-
Normalize the protein abundance data.
-
For each protein, plot the relative soluble amount as a function of temperature to generate melting curves.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm).
-
A significant shift in the Tm between the this compound-treated and vehicle-treated samples indicates a direct interaction between the inhibitor and the protein.
Alternative Kinome Profiling Technologies
The Kinobeads technology utilizes a set of broad-spectrum kinase inhibitors immobilized on sepharose beads to capture a large portion of the cellular kinome.[5] The selectivity of a test compound is determined by its ability to compete with the kinobeads for binding to kinases in a cell lysate.
Experimental Workflow:
Figure 2. Experimental workflow for Kinobeads-based kinome profiling.
Detailed Experimental Protocol: A detailed protocol for kinobeads can be found in Golkowski et al., J. Proteome Res. 2017.[6]
Similar to Kinobeads, the MIBs technology employs a collection of kinase inhibitors immobilized on beads to enrich for kinases from cell or tissue lysates.[4] MIBs can be used to profile the "activation state" of the kinome, as the binding of many kinases to the immobilized inhibitors is dependent on their active conformation.[4]
Experimental Workflow:
Figure 3. Experimental workflow for MIBs-based kinome profiling.
Detailed Experimental Protocol: A detailed protocol for MIBs can be found in Duncan et al., PLoS One. 2013.[4]
The KiNativ™ platform utilizes a biotinylated acyl-phosphate probe that covalently labels a conserved lysine residue in the ATP-binding pocket of active kinases.[7] The selectivity of a test compound is assessed by its ability to prevent this labeling.
Experimental Workflow:
Figure 4. Experimental workflow for KiNativ™-based kinome profiling.
Detailed Experimental Protocol: A detailed protocol for KiNativ™ can be found in Patricelli et al., Chemistry & Biology. 2011.[7]
Signaling Pathway Context
The technologies described above are instrumental in elucidating the effects of kinase inhibitors on complex signaling pathways. For instance, they can be used to map the targets of a drug within a pathway like the MAPK/ERK signaling cascade, which is frequently dysregulated in cancer.
Figure 5. Simplified MAPK/ERK signaling pathway with points of inhibition.
Conclusion
The choice of a kinome profiling technology depends on the specific research question, available resources, and desired depth of analysis. This compound-based Thermal Proteome Profiling offers a robust and reproducible method for assessing drug-target engagement in a cellular context. Alternative technologies such as Kinobeads, MIBs, and KiNativ™ provide powerful and complementary approaches for comprehensive kinome analysis. The data and protocols presented in this guide are intended to assist researchers in making an informed decision when selecting a kinome profiling platform.
References
- 1. researchgate.net [researchgate.net]
- 2. Boosting detection of low abundance proteins in thermal proteome profiling experiments by addition of an isobaric trigger channel to TMT multiplexes | bioRxiv [biorxiv.org]
- 3. rna.uzh.ch [rna.uzh.ch]
- 4. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking GSK3182571: A Comparative Guide to Known Multi-Kinase Inhibitors
In the landscape of cancer therapeutics, multi-kinase inhibitors represent a pivotal class of drugs designed to simultaneously block multiple signaling pathways crucial for tumor growth, proliferation, and angiogenesis. This guide provides a comparative analysis of the novel, non-selective, broad-spectrum kinase inhibitor, GSK3182571, against a panel of well-characterized multi-kinase inhibitors: Staurosporine, Sunitinib, Sorafenib, and Dasatinib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their target profiles, supported by experimental data and detailed methodologies for key benchmarking assays.
Introduction to this compound
This compound is a novel, non-selective, broad-spectrum kinase inhibitor.[1][2] Unlike targeted inhibitors that are designed for high specificity towards a single kinase, broad-spectrum inhibitors are developed to engage multiple targets within the kinome. This polypharmacological approach can be advantageous in overcoming drug resistance and addressing the complexity of signaling networks in cancer. The activity of this compound has been characterized using thermal proteome profiling (TPP), a method that measures changes in the thermal stability of proteins upon ligand binding. In experiments using K562 cell extracts, this compound induced significant changes in the melting temperatures of 51 kinases, indicating broad target engagement.[1] While specific IC50 values from traditional enzymatic assays are not publicly available, the TPP data provides a qualitative and semi-quantitative measure of its broad kinase interaction profile.
Comparative Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Staurosporine, Sunitinib, Sorafenib, and Dasatinib against a range of kinases. These values, collated from various scientific sources, provide a quantitative basis for comparing their potency and selectivity. Lower IC50 values indicate greater potency.
Table 1: Kinase Inhibition Profile of Staurosporine
| Kinase Target | IC50 (nM) |
| PKCα | 2[3] |
| PKCγ | 5[3] |
| PKCη | 4[3] |
| PKA | 7[4] |
| PKG | 8.5[3] |
| p60v-src | 6[4] |
| CaM Kinase II | 20[4] |
| S6 Kinase | 5[3] |
| MLCK | 21[3] |
| cdc2 | 9[3] |
| Lyn | 20[3] |
| Syk | 16[3] |
Table 2: Kinase Inhibition Profile of Sunitinib
| Kinase Target | IC50 (nM) |
| PDGFRβ | 2[5] |
| VEGFR2 (Flk-1) | 80[5] |
| c-Kit | - |
| FLT3 | 50 (ITD mutant)[5] |
| RET | - |
| CSF-1R | - |
Table 3: Kinase Inhibition Profile of Sorafenib
| Kinase Target | IC50 (nM) |
| Raf-1 | 6[6][7] |
| B-Raf | 22[6][7] |
| B-Raf (V600E) | 38[6][7] |
| VEGFR-1 | 26[7] |
| VEGFR-2 | 90[6][7] |
| VEGFR-3 | 20[6][7] |
| PDGFR-β | 57[6][7] |
| Flt-3 | 58[7] |
| c-Kit | 68[6][7] |
Table 4: Kinase Inhibition Profile of Dasatinib
| Kinase Target | IC50 (nM) |
| BCR-ABL | 9[8] |
| c-ABL | 9[8] |
| c-Src | 0.5 |
| LYN | - |
| FYN | - |
| c-KIT | - |
| PDGFR | - |
| EPHA2 | - |
Experimental Protocols
To ensure reproducible and comparable data when benchmarking kinase inhibitors, standardized experimental protocols are essential. The following sections detail the methodologies for three key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the produced ADP back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The intensity of the light is directly proportional to the kinase activity.
Protocol:
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound (e.g., this compound or other inhibitors) in a suitable kinase buffer. Incubate at room temperature for the desired period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the kinase inhibitor or vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Western Blot for Pathway Inhibition Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins, thereby providing a measure of pathway inhibition.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the protein of interest (e.g., total ERK and phosphorylated ERK).
Protocol:
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK) to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software to determine the relative levels of protein phosphorylation.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by the benchmarked multi-kinase inhibitors and a typical experimental workflow.
Conclusion
This guide provides a framework for benchmarking the broad-spectrum kinase inhibitor this compound against established multi-kinase inhibitors. While a direct quantitative comparison of inhibitory potency is limited by the lack of publicly available IC50 data for this compound, the provided information on its broad target engagement, alongside the detailed profiles of Staurosporine, Sunitinib, Sorafenib, and Dasatinib, offers a valuable comparative context. The detailed experimental protocols and signaling pathway diagrams serve as a practical resource for researchers in the design and execution of further comparative studies. Future investigations focusing on generating a comprehensive kinase inhibition profile for this compound using standardized biochemical assays will be crucial for a more definitive assessment of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. confluencediscovery.com [confluencediscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinase Inhibitors for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of pan-kinase-family inhibitors using graph convolutional networks to reveal family-sensitive pre-moieties - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK3182571 and Staurosporine: A Guide for Researchers
In the landscape of kinase inhibitor research, both GSK3182571 and staurosporine are recognized as potent, broad-spectrum agents. While both compounds effectively inhibit a wide array of kinases, their origins, primary research applications, and the methodologies used for their characterization differ significantly. This guide provides a detailed head-to-head comparison for researchers, scientists, and drug development professionals, offering objective performance data, experimental protocols, and visual representations of their mechanisms of action.
At a Glance: Key Differences
| Feature | This compound | Staurosporine |
| Origin | Synthetic | Natural Product (from Streptomyces staurosporeus) |
| Primary Characterization | Thermal Proteome Profiling (TPP) | Biochemical Kinase Assays (IC50) |
| Selectivity | Non-selective, broad-spectrum | Prototypical non-selective, broad-spectrum |
| Primary Research Use | Exploring kinase networks, off-target effects | Inducing apoptosis, general kinase inhibition studies |
| Clinical Utility | Research compound | Precluded by high toxicity |
Performance Data: A Quantitative Comparison
The inhibitory activity of staurosporine has been extensively characterized using traditional biochemical assays, providing specific IC50 values against a multitude of kinases. In contrast, this compound has been primarily profiled using Thermal Proteome Profiling (TPP), a method that assesses target engagement by measuring changes in protein thermal stability upon ligand binding.
Staurosporine: Kinase Inhibition Profile (IC50)
Staurosporine's promiscuity is evident from its low nanomolar inhibition of a wide range of kinases.[1][2][3] It achieves this by binding with high affinity to the ATP-binding site of these enzymes.[1][2]
| Kinase | IC50 (nM) |
| Protein Kinase C (PKC)α | 2 |
| Protein Kinase C (PKC)γ | 5 |
| Protein Kinase C (PKC)η | 4 |
| p60v-src Tyrosine Protein Kinase | 6 |
| Protein Kinase A (PKA) | 7 |
| Protein Kinase G (PKG) | 8.5 |
| S6 Kinase (S6K) | 5 |
| CaM Kinase II | 20 |
| Myosin Light Chain Kinase (MLCK) | 21 |
| cdc2 | 9 |
| Lyn | 20 |
| c-Fgr | 2 |
| Syk | 16 |
| Protein Kinase C (PKC)δ | 20 |
| Protein Kinase C (PKC)ε | 73 |
| Protein Kinase C (PKC)ζ | 1086 |
This compound: Thermal Proteome Profiling (TPP) Data
This compound is a non-selective, broad-spectrum kinase inhibitor that induces changes in the thermostability of its target proteins within cells.[4] Its interaction with the cellular kinome has been effectively mapped using TPP.
| Experimental System | Key Findings | Reference |
| K562 cell extracts | Induced significant changes in the melting temperatures (Tm) of 51 kinases . | [4] |
| K562 cell extracts | Tm shifts correlated well with pIC50 values determined by kinobeads competition-binding assays. | [5][6] |
| K562 cells | Used to demonstrate that for a given protein, the Tm shift at saturating ligand concentrations is dependent on the intrinsic affinity of the ligand, in comparison with staurosporine. | [7] |
Mechanism of Action and Signaling Pathways
Staurosporine is a potent inducer of apoptosis in a wide variety of cell types.[8][9] Its primary mechanism involves the inhibition of numerous protein kinases, leading to the activation of the intrinsic (mitochondrial) apoptotic pathway.[1][9][10] This cascade typically involves the activation of caspase-9 and subsequently, the executioner caspase-3, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[10]
Figure 1. Simplified signaling pathway of staurosporine-induced apoptosis.
This compound , as a broad-spectrum kinase inhibitor, is utilized to probe the complex web of cellular signaling. By inhibiting multiple kinases simultaneously, it can perturb various signaling pathways involved in cell proliferation, survival, and differentiation. Its effects are often studied in the context of cancer cell lines, such as the K562 leukemia cell model, to understand the kinase network's response to inhibition and to identify potential therapeutic targets and off-target effects.[4]
Figure 2. Conceptual diagram of broad-spectrum kinase inhibitor effects.
Experimental Protocols
Staurosporine-Induced Apoptosis Assay
This protocol provides a general guideline for inducing apoptosis in cell culture using staurosporine.[8]
Materials:
-
Cell culture of interest
-
Staurosporine (e.g., Sigma S6942)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Prepare Staurosporine Stock Solution: Dissolve staurosporine in DMSO to create a stock solution (e.g., 1 mM). Store at -20°C.
-
Cell Seeding: Plate cells at a suitable density (e.g., 5 x 105 cells/mL) and allow them to adhere or stabilize overnight.
-
Treatment: Add staurosporine to the cell culture medium to a final concentration of 1 µM. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time can vary between cell lines, typically ranging from 1 to 12 hours. A time-course experiment is recommended to determine the optimal endpoint.
-
Apoptosis Analysis: Harvest the cells and stain with Annexin V and Propidium Iodide according to the manufacturer's protocol. Analyze the samples using a flow cytometer to quantify the percentage of apoptotic cells.
Thermal Proteome Profiling (TPP) with this compound
This protocol is based on the methodology used to characterize the target profile of this compound.[6]
Materials:
-
K562 cells
-
This compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes
-
Ultracentrifuge
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Tandem Mass Tag (TMT) reagents for quantitative mass spectrometry
-
Liquid chromatography-mass spectrometry (LC-MS) setup
Workflow:
Figure 3. Experimental workflow for Thermal Proteome Profiling (TPP).
Procedure:
-
Cell Lysate Preparation: Harvest K562 cells and prepare a cell extract in PBS containing protease and phosphatase inhibitors.
-
Compound Incubation: Incubate the cell extract with a range of concentrations of this compound or a vehicle control (DMSO).
-
Heating Step: Aliquot the treated lysates into PCR tubes and heat them to a single, specific temperature (e.g., 53°C for isothermal dose-response) or across a range of temperatures for determining melting curves.
-
Separation of Soluble Fraction: After heating, separate the soluble protein fraction from the aggregated, denatured proteins by ultracentrifugation.
-
Sample Preparation for MS: The soluble proteins are then denatured, reduced, alkylated, and digested into peptides (e.g., with trypsin). The resulting peptides are labeled with TMT reagents for relative quantification.
-
LC-MS Analysis: The labeled peptide samples are analyzed by high-resolution liquid chromatography-mass spectrometry.
-
Data Analysis: The abundance of each protein at different temperatures or compound concentrations is determined. This data is used to generate melting curves, and the change in the melting temperature (ΔTm) upon ligand binding is calculated to identify protein targets.
Conclusion
This compound and staurosporine are both invaluable tools for kinase research, each with its distinct profile and application. Staurosporine, with its well-documented and extensive IC50 data, remains a gold standard for inducing apoptosis and for studies requiring a potent, non-selective kinase inhibitor. Its mechanism of action via the intrinsic apoptotic pathway is well-established. This compound, on the other hand, represents a more modern tool for systems-level analysis of the kinome. The use of advanced techniques like Thermal Proteome Profiling allows for an unbiased, in-cell assessment of its target and off-target landscape, providing a powerful approach to understand the complex signaling networks that govern cellular behavior. The choice between these two compounds will ultimately depend on the specific research question, with staurosporine being ideal for focused studies on apoptosis and general kinase inhibition, and this compound being more suited for exploratory, proteome-wide investigations of kinase inhibitor interactions.
References
- 1. Spatiotemporal activation of caspase-dependent and -independent pathways in staurosporine-induced apoptosis of p53wt and p53mt human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine induces different cell death forms in cultured rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Proteomic Analysis Reveals the Drugability of the Kinome of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rna.uzh.ch [rna.uzh.ch]
- 6. d-nb.info [d-nb.info]
- 7. Thermal Proteome Profiling and Cancer Drugs [thermofisher.com]
- 8. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for GSK3182571
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like GSK3182571 are paramount to ensuring a safe and compliant laboratory environment. Adherence to established protocols for hazardous waste management is essential not only for personnel safety but also for environmental protection and regulatory compliance. This guide provides a clear, step-by-step process for the safe disposal of this compound, a non-selective broad-spectrum kinase inhibitor used in research.
Core Principles for Disposal
Given that this compound is an investigational chemical, it must be managed as hazardous waste. Key principles for its disposal include:
-
Avoidance of Improper Disposal: Never dispose of this compound or its containers in the regular trash or down the sink.[1] Evaporation is also not an acceptable method of disposal.[1]
-
Segregation of Waste: Keep chemical waste separate from other waste streams such as biological or radioactive waste.[1]
-
Use of Designated Containers: All waste contaminated with this compound should be collected in sturdy, leak-proof containers that are chemically compatible with the compound.[1]
-
Clear and Accurate Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name and concentration.[2]
-
Coordination with Environmental Health & Safety (EHS): The final disposal of hazardous chemical waste must be managed by your institution's EHS department or a licensed waste management contractor.[3]
Quantitative Data for Hazardous Waste Disposal
Specific quantitative disposal parameters for this compound are not publicly available due to its investigational nature. However, general requirements for hazardous pharmaceutical waste apply and are summarized below.
| Parameter | Requirement | Citation |
| Waste Classification | Must be treated as hazardous chemical waste. | [2] |
| Container Type | Use designated, compatible hazardous waste containers. | [2] |
| Container Labeling | Affix a "HAZARDOUS WASTE" label with the full chemical name and concentration. | [2] |
| Empty Container Rinse | For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste. For other chemicals, the first rinse must be collected. | [1] |
| Storage Limit | Do not store more than 10 gallons of hazardous waste in your laboratory. | [1] |
| Pickup Request | Request a waste pickup when the container is ¾ full or has been in storage for 150 days for laboratory chemical waste. | [4] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the standard procedure for the collection and disposal of waste generated from experiments involving this compound.
Materials:
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.
-
Designated hazardous waste container (chemically compatible).
-
"HAZARDOUS WASTE" labels.
-
Laboratory waste log.
Procedure:
-
Personnel Preparation: Before handling any waste, ensure all personnel have received training in chemical waste management and are wearing the appropriate PPE.[2]
-
Waste Segregation: At the point of generation, separate waste contaminated with this compound from all other types of waste. This includes contaminated labware (e.g., pipette tips, vials), unused solutions, and contaminated PPE.
-
Containerization:
-
Place all solid waste contaminated with this compound directly into a designated solid hazardous waste container.
-
Collect all liquid waste containing this compound in a designated liquid hazardous waste container. Do not mix incompatible chemicals.[1]
-
-
Labeling:
-
Attach a "HAZARDOUS WASTE" label to the container as soon as the first piece of waste is added.
-
Fill out the label completely, including the full chemical name ("this compound") and the estimated concentration or percentage of the compound in the waste.[2]
-
-
Secure Storage:
-
Keep the hazardous waste container securely closed except when adding waste.[1]
-
Store the container in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.
-
-
Disposal of Empty Containers:
-
Thoroughly empty the original this compound container.
-
Rinse the container with a suitable solvent. The first rinse (or first three for highly toxic compounds) must be collected and disposed of as hazardous liquid waste.[1]
-
After rinsing and air-drying, deface or remove the original label and dispose of the container as instructed by your institution's EHS guidelines.[4]
-
-
Arranging for Final Disposal:
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling GSK3182571
Essential Safety and Handling Guide for GSK3182571
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for this compound based on general laboratory safety principles for research chemicals. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound should be handled with the utmost caution, assuming it is potentially hazardous. This information is intended for researchers, scientists, and drug development professionals and should be supplemented by your institution's safety protocols.
Immediate Safety and Logistical Information
This compound is a non-selective, broad-spectrum kinase inhibitor intended for research use only.[1][2] Due to the absence of specific hazard data, a conservative approach to handling is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid Form) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat or Impervious Gown, Shoe Covers |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | Not generally required if handled in a fume hood | Lab Coat or Impervious Gown |
| Cell Culture and In Vitro Assays | Biosafety Cabinet (Class II) | Nitrile Gloves | Safety Glasses | Not generally required | Lab Coat |
| Storage and Transport | Ventilated Storage Area | Insulated Gloves (for low-temperature storage) | Safety Glasses | Not required | Lab Coat |
Operational Plans
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the manufacturer's recommended storage temperatures.
2. Handling and Preparation:
-
All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use dedicated, calibrated equipment for weighing and measuring.
-
Avoid the generation of dust and aerosols.
-
Prepare solutions in the smallest feasible quantities for the intended experiments.
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous waste disposal.
Visual Guidance
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for PPE selection when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
